3-Methylxanthine-13C4,15N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
173.09 g/mol |
IUPAC Name |
7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)/i3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
PFWLFWPASULGAN-JVYICBGUSA-N |
Isomeric SMILES |
CN1C=[15N][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2 |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 3-Methylxanthine-13C4,15N3 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the stable isotope-labeled molecule, 3-Methylxanthine-13C4,15N3, in modern metabolic studies. As a key metabolite of widely consumed methylxanthines such as caffeine and the therapeutic drug theophylline, 3-Methylxanthine serves as a vital probe for understanding drug metabolism, particularly the activity of the cytochrome P450 1A2 (CYP1A2) enzyme. The incorporation of carbon-13 and nitrogen-15 isotopes into its structure provides an indispensable tool for highly sensitive and specific quantification in complex biological matrices, enabling precise pharmacokinetic and pharmacodynamic assessments.
Core Applications in Metabolic Research
The primary application of this compound lies in its use as an internal standard for isotope dilution mass spectrometry. This technique is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. By introducing a known amount of the labeled 3-Methylxanthine into a biological sample, researchers can accurately determine the concentration of the endogenous, unlabeled 3-Methylxanthine.
Key applications include:
-
Pharmacokinetic (PK) Studies: Precisely tracking the formation and elimination of 3-Methylxanthine following the administration of a parent drug like theophylline or caffeine. This allows for the accurate determination of key PK parameters such as clearance, volume of distribution, and half-life of the metabolite.
-
CYP1A2 Phenotyping: Serving as a reliable analytical standard to quantify the metabolic products of CYP1A2 activity. This is crucial for assessing an individual's metabolic capacity for various drugs and xenobiotics metabolized by this enzyme, thereby informing personalized medicine strategies.[1]
-
Drug-Drug Interaction Studies: Investigating the inhibitory or inductive effects of new chemical entities on CYP1A2 by measuring changes in the metabolic ratio of a probe substrate to 3-Methylxanthine.
-
Metabolomics: As a stable isotope tracer to elucidate complex metabolic pathways involving methylxanthines.
Quantitative Data from Metabolic Studies
The following tables summarize key quantitative data from studies investigating the metabolism and pharmacokinetics of theophylline and its metabolites, including 3-Methylxanthine.
| Parameter | Theophylline (Low Dose) | Theophylline (High Dose) | 3-Methylxanthine | Unit |
| Elimination Rate Constant | 0.00293 | - | 0.029 | min⁻¹ |
| Clearance | 1.50 | - | 14.4 | ml kg⁻¹ min⁻¹ |
| Volume of Distribution (V1) | 392 | 528 | - | ml kg⁻¹ |
| Beta | 0.00338 | 0.00198 | - | min⁻¹ |
| Data derived from a pharmacokinetic study in guinea pigs.[2] |
| Metabolite | Percentage of Theophylline Dose Excreted in Urine |
| 1,3-Dimethyluric Acid | 35 - 42% |
| 1-Methyluric Acid | 21.3 - 26.7% |
| 3-Methylxanthine | 11.5 - 13.7% |
| Unchanged Theophylline | 13.7 - 16.8% |
| Data from a study in healthy adult volunteers.[3] |
Experimental Protocols
This section outlines a detailed methodology for a typical pharmacokinetic study employing this compound as an internal standard for the quantification of 3-Methylxanthine in human plasma following oral administration of theophylline.
Study Design
A single-center, open-label study in healthy human volunteers. Subjects are administered a single oral dose of theophylline. Blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profile of theophylline and its metabolite, 3-Methylxanthine.
Sample Collection and Preparation
-
Blood Collection: Collect whole blood samples into tubes containing an anticoagulant (e.g., EDTA) at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methylxanthine | 167.1 | 110.1 |
| This compound | 174.1 | 114.1 |
Note: The specific m/z values for this compound will depend on the exact number and position of the isotopic labels.
Data Analysis
Quantify the concentration of 3-Methylxanthine in each plasma sample by calculating the peak area ratio of the analyte to the internal standard (this compound). Generate a calibration curve using known concentrations of unlabeled 3-Methylxanthine spiked into a blank matrix. Use the calibration curve to determine the concentration of 3-Methylxanthine in the unknown samples. Pharmacokinetic parameters are then calculated using appropriate software.
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows.
Caption: Metabolic pathway of theophylline.
Caption: Bioanalytical workflow for 3-Methylxanthine.
Conclusion
This compound is a powerful and essential tool for researchers in drug metabolism and related fields. Its use as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise quantification of its unlabeled counterpart, providing robust data for pharmacokinetic modeling, enzyme activity assessment, and metabolomic studies. The detailed experimental protocols and understanding of its role in key metabolic pathways, such as the CYP1A2-mediated metabolism of theophylline, underscore its importance in advancing our understanding of drug disposition and in the development of safer and more effective therapeutics.
References
- 1. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of theophylline and 3-methylxanthine in guinea pigs. I. Single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Methylxanthine-¹³C₄,¹⁵N₃ in Elucidating Theophylline Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-Methylxanthine-¹³C₄,¹⁵N₃ as a critical tool in the study of theophylline metabolism. Theophylline, a methylxanthine drug historically used in the treatment of respiratory diseases, undergoes complex biotransformation in the liver, leading to the formation of several metabolites, including 3-methylxanthine. The use of stable isotope-labeled internal standards, such as 3-Methylxanthine-¹³C₄,¹⁵N₃, is paramount for the accurate quantification of these metabolites, enabling precise pharmacokinetic and metabolic profiling.
The Metabolic Fate of Theophylline: Formation of 3-Methylxanthine
Theophylline is extensively metabolized in the liver, with approximately 90% of the administered dose being converted into various metabolites.[1] The primary metabolic pathways are N-demethylation and 8-hydroxylation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system.
The formation of 3-methylxanthine occurs via N-demethylation at the N1 position of the theophylline molecule. This reaction is primarily mediated by the CYP1A2 isozyme.[1] While 8-hydroxylation to form 1,3-dimethyluric acid is the major metabolic route (accounting for up to 60% of metabolism), the N-demethylation pathway leading to 3-methylxanthine represents a minor but significant route, accounting for approximately 5-15% of theophylline metabolism in adults.[1] CYP2E1 has also been implicated in theophylline metabolism, particularly at higher concentrations.
The metabolic pathway can be visualized as follows:
Figure 1: Metabolic pathway of theophylline to 3-methylxanthine.
Quantitative Analysis of Theophylline and its Metabolites
The accurate quantification of theophylline and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of stable isotope-labeled internal standards, such as 3-Methylxanthine-¹³C₄,¹⁵N₃, is the gold standard for such analyses, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Data
The following table summarizes typical pharmacokinetic parameters and concentration ranges for theophylline and 3-methylxanthine.
| Parameter | Theophylline | 3-Methylxanthine | Reference |
| Percentage of Metabolism | N/A | 5-15% of Theophylline Dose | [1] |
| Typical Plasma Concentration | 5-15 µg/mL (therapeutic range) | Generally low, but can accumulate in renal impairment | |
| Elimination Half-life | 7-9 hours (in adults) | Variable, dependent on further metabolism |
Method Performance Data
The table below presents typical performance characteristics of a validated LC-MS/MS method for the quantification of theophylline and its metabolites.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) | Reference |
| Theophylline | 50 | 50 - 5000 | < 15% | ± 15% | |
| 3-Methylxanthine | 50 | 50 - 5000 | < 15% | ± 15% | |
| 1-Methylxanthine | 50 | 50 - 5000 | < 15% | ± 15% | |
| 1,3-Dimethyluric Acid | 50 | 50 - 5000 | < 15% | ± 15% |
Experimental Protocols
The following section details a representative experimental protocol for the quantitative analysis of theophylline and its metabolites in human plasma using 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard.
Materials and Reagents
-
Theophylline, 3-Methylxanthine, 1-Methylxanthine, and 1,3-Dimethyluric Acid analytical standards
-
3-Methylxanthine-¹³C₄,¹⁵N₃ (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add a specific amount of 3-Methylxanthine-¹³C₄,¹⁵N₃ solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: The analysis is performed in positive ion mode using multiple reaction monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Theophylline | 181.1 | 124.1 |
| 3-Methylxanthine | 167.1 | 110.1 |
| 1-Methylxanthine | 167.1 | 124.1 |
| 1,3-Dimethyluric Acid | 197.1 | 140.1 |
| 3-Methylxanthine-¹³C₄,¹⁵N₃ (IS) | 174.1 | 114.1 |
Note: The exact m/z values for the labeled internal standard may vary slightly depending on the specific labeling pattern.
Experimental Workflow
The overall experimental workflow for the quantitative analysis is depicted below.
Figure 2: Experimental workflow for quantitative analysis.
Conclusion
The use of 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard is indispensable for the reliable and accurate quantification of 3-methylxanthine, a key metabolite of theophylline. This technical guide has provided a comprehensive overview of the metabolic pathway, quantitative data, and a detailed experimental protocol to aid researchers in their studies of theophylline pharmacokinetics and metabolism. The methodologies described herein, when properly validated, will ensure the generation of high-quality data essential for drug development and clinical research.
References
An In-depth Technical Guide to the Synthesis and Purity of 3-Methylxanthine-¹³C₄,¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity of the isotopically labeled compound 3-Methylxanthine-¹³C₄,¹⁵N₃. This molecule is a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard in clinical mass spectrometry. The incorporation of four ¹³C atoms and three ¹⁵N atoms provides a distinct mass shift, enabling sensitive and accurate quantification in complex biological matrices.
Synthesis of 3-Methylxanthine-¹³C₄,¹⁵N₃
The synthesis of 3-Methylxanthine-¹³C₄,¹⁵N₃ is a multi-step process that requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. While specific proprietary methods may vary between manufacturers, a common and logical synthetic approach involves the cyclization of a labeled imidazole precursor followed by methylation.
A plausible synthetic route starts from isotopically labeled precursors to construct the core xanthine structure. For instance, a plausible method involves the reaction of a labeled 4-amino-5-carboxamide imidazole derivative with a labeled formic acid equivalent.
A Representative Synthetic Protocol:
A potential synthesis route for unlabeled 3-methylxanthine involves the reaction of 4-(methylamino)-1H-imidazole-5-carboxamide with formic acid.[1] For the isotopically labeled version, this would be adapted with labeled precursors.
-
Reaction Setup: In a round-bottom flask, 4-(methylamino)-1H-imidazole-5-carboxamide-¹³C₄,¹⁵N₃ is dissolved in an appropriate solvent such as absolute ethanol.
-
Cyclization: Anhydrous formic acid (or a derivative) is added to the solution. A catalyst, such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂), may be employed to facilitate the ring-closure reaction.[1]
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Workup: Upon completion, the reaction mixture is neutralized with an aqueous solution of a base like sodium hydroxide.[1]
-
Isolation and Purification: The product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol/water, to yield 3-Methylxanthine-¹³C₄,¹⁵N₃.
Purity and Characterization
The purity of 3-Methylxanthine-¹³C₄,¹⁵N₃ is critical for its intended applications. Purity is assessed for both chemical and isotopic integrity using a suite of analytical techniques. Commercial suppliers of related isotopically labeled xanthines often report purities of ≥98%.[2][3][4]
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Mass Spectrometry (MS), NMR Spectroscopy |
| Identity Confirmation | Conforms to structure | NMR Spectroscopy, Mass Spectrometry |
Table 1: Representative Quality Control Specifications for 3-Methylxanthine-¹³C₄,¹⁵N₃
Experimental Workflow: Quantification in Biological Samples
3-Methylxanthine-¹³C₄,¹⁵N₃ is frequently used as an internal standard for the quantification of unlabeled 3-methylxanthine, a metabolite of theophylline and caffeine, in biological samples.[4] The following workflow outlines a typical application in a clinical research setting.
Caption: Workflow for quantification using an internal standard.
Signaling Pathway Involvement
3-Methylxanthine, the unlabeled analogue, is known to be a cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) inhibitor.[5] PDEs are enzymes that break down cyclic nucleotides, such as cGMP and cAMP. By inhibiting these enzymes, 3-methylxanthine can increase intracellular levels of cGMP, leading to various downstream cellular effects. The isotopically labeled version is instrumental in studying the pharmacokinetics and metabolic fate of this molecule in relation to its target pathways.
Caption: Inhibition of the cGMP pathway by 3-Methylxanthine.
References
An In-depth Technical Guide to the Chemical Properties of ¹³C and ¹⁵N Labeled 3-Methylxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylxanthine, a metabolite of caffeine and theophylline, is a purine alkaloid with significant physiological activity, including the stimulation of the central nervous system.[1][2] Its role as an inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase and an antagonist of adenosine receptors makes it a molecule of interest in various therapeutic areas.[3][4] The use of stable isotope-labeled 3-Methylxanthine, specifically with ¹³C and ¹⁵N, provides an invaluable tool for researchers in drug metabolism, pharmacokinetic studies, and metabolic profiling, allowing for precise quantification and tracing of the molecule in complex biological matrices.[5] This guide offers a comprehensive overview of the chemical properties, synthesis, and analysis of ¹³C and ¹⁵N labeled 3-Methylxanthine.
Chemical and Physical Properties
Isotopic labeling with ¹³C and ¹⁵N introduces a deliberate mass change in the 3-Methylxanthine molecule, which is the basis for its utility in tracer studies. While the fundamental chemical reactivity remains the same, the increased mass affects its physicochemical properties, which can be detected by mass spectrometry and NMR spectroscopy.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄O₂ | [6] |
| Molar Mass (unlabeled) | 166.14 g/mol | [6] |
| Melting Point | >300 °C | [6] |
| Appearance | Solid | |
| Solubility | Soluble in 1M NaOH (50 mg/mL), DMSO (2.61 mg/mL with sonication) | [7] |
Isotopic Variants
The specific properties of labeled 3-Methylxanthine depend on the number and position of the isotopic labels. For example, a commonly available variant is [¹³C₄, ¹⁵N₃]-3-Methylxanthine.
| Property | Value |
| Molecular Formula | ¹³C₄C₂H₆¹⁵N₃N¹⁶O₂ |
| Molar Mass | Approximately 173.11 g/mol |
Spectroscopic Data
The introduction of ¹³C and ¹⁵N isotopes results in predictable changes in the NMR and mass spectra of 3-Methylxanthine.
NMR Spectroscopy
The presence of ¹³C and ¹⁵N nuclei, both having a spin of I=1/2, allows for their direct observation by NMR spectroscopy and reveals coupling with adjacent nuclei.
¹H NMR Spectroscopy: The proton chemical shifts are not significantly altered by the presence of ¹³C or ¹⁵N in the core structure. However, ¹H-¹³C and ¹H-¹⁵N coupling constants can be observed.
| Proton | Unlabeled Chemical Shift (ppm) in H₂O |
| H8 | 8.02 |
| N-CH₃ | 3.51 |
Data sourced from PubChem CID 70639[6]
| Carbon | Unlabeled Chemical Shift (ppm) |
| C2 | 151.5 |
| C4 | 148.7 |
| C5 | 107.4 |
| C6 | 155.2 |
| C8 | 141.6 |
| N-CH₃ | 29.6 |
¹⁵N NMR Spectroscopy: The chemical shifts of the nitrogen atoms in the purine ring are sensitive to their chemical environment. For purine derivatives, N1 and N3 typically resonate at a higher field compared to N7 and N9.[10][11][12][13][14]
| Nitrogen | Expected Chemical Shift Range (ppm) |
| N1 | 150 - 170 |
| N3 | 150 - 170 |
| N7 | 230 - 250 |
| N9 | 240 - 260 |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Expected ranges based on data for related purine systems.[12][13]
Mass Spectrometry
The primary characteristic of isotopically labeled 3-Methylxanthine in mass spectrometry is the mass shift of the molecular ion and its fragments.
Electrospray Ionization (ESI-MS): In positive ion mode, 3-Methylxanthine readily forms the protonated molecule [M+H]⁺.
| Ion | Unlabeled m/z |
| [M+H]⁺ | 167.06 |
Calculated for C₆H₇N₄O₂⁺
For a [¹³C₄, ¹⁵N₃]-3-Methylxanthine, the [M+H]⁺ ion would be observed at approximately m/z 174.08.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ ion of unlabeled 3-Methylxanthine provides characteristic product ions. The fragmentation of the labeled analogue will show corresponding mass shifts.
| Precursor Ion (m/z) | Product Ions (m/z) |
| 167 | 139, 111, 96, 68 |
Common fragments observed for methylxanthines.
Experimental Protocols
Synthesis of ¹³C and ¹⁵N Labeled 3-Methylxanthine
A common strategy for synthesizing isotopically labeled N-methylated xanthines is through the methylation of a suitable precursor with a labeled methylating agent. For example, to synthesize [3-methyl-¹³C]-3-Methylxanthine, one could adapt procedures for the methylation of xanthine.
Example Protocol: Synthesis of [3-methyl-¹³C]-3-Methylxanthine
-
Starting Material: Xanthine.
-
Labeled Reagent: [¹³C]Methyl iodide ([¹³C]H₃I).
-
Reaction: The methylation is typically carried out in an alkaline solution, such as aqueous sodium hydroxide or methanolic potassium hydroxide.
-
Procedure:
-
Dissolve xanthine in the alkaline solution.
-
Add [¹³C]methyl iodide to the solution.
-
Stir the reaction mixture at a controlled temperature.
-
Monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture.
-
Purify the product using column chromatography or recrystallization.
-
This is an illustrative protocol based on the synthesis of related labeled methylxanthines.[15] For the synthesis of multiply labeled [¹³C, ¹⁵N]-3-Methylxanthine, a more complex multi-step synthesis starting from labeled precursors would be required.[16]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantitative analysis of 3-Methylxanthine in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[17][18]
-
Loading: Load the plasma or urine sample, previously spiked with an internal standard (e.g., deuterated 3-Methylxanthine), onto the cartridge.[17][18]
-
Washing: Wash the cartridge with water to remove interfering substances.[18]
-
Elution: Elute the analyte with methanol.[17]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[17]
LC-MS/MS Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Unlabeled: 167.1 → 139.1, 167.1 → 110.1 |
| Labeled ([¹³C₄, ¹⁵N₃]): e.g., 174.1 → 145.1 | |
| Collision Energy | Optimized for each transition |
Parameters are illustrative and require optimization for specific instrumentation.[17][19][20][21]
Metabolic and Signaling Pathways
Metabolic Pathway of 3-Methylxanthine
3-Methylxanthine is a key intermediate in the metabolism of caffeine and theophylline. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1. The main metabolic routes are N-demethylation and C8-hydroxylation.[22][23][24][25][26]
Signaling Pathway Involvement
3-Methylxanthine, like other methylxanthines, exerts its physiological effects primarily through the antagonism of adenosine receptors. By blocking these receptors, it prevents the inhibitory effects of adenosine on neuronal activity, leading to central nervous system stimulation.[3][4]
Experimental Workflow
The use of labeled 3-Methylxanthine in a typical pharmacokinetic study involves several key steps from sample collection to data analysis.
Conclusion
¹³C and ¹⁵N labeled 3-Methylxanthine are powerful tools for elucidating the metabolic fate and physiological effects of this important methylxanthine. This guide provides a foundational understanding of its chemical properties, analytical methodologies, and biological context. The detailed protocols and data presented herein are intended to support researchers in designing and executing robust studies in drug development and metabolic research. The continued application of stable isotope labeling techniques will undoubtedly lead to further insights into the complex roles of methylxanthines in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Xanthine(69-89-6) 13C NMR spectrum [chemicalbook.com]
- 9. bmse000127 Xanthine at BMRB [bmrb.io]
- 10. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 11. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Methylxanthine synthesis - chemicalbook [chemicalbook.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 19. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 23. Cytochrome P450 3A4 and 2D6-mediated metabolism of leisure and medicinal teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolism of Drugs by Cytochrome P450 3A Isoforms | Scilit [scilit.com]
- 26. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Metabolic Journey of Caffeine: A Technical Guide to Stable Isotope-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic fate of caffeine, with a special focus on the application of stable isotope labeling for precise and quantitative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing caffeine as a probe for drug metabolism or in understanding its complex biotransformation pathways.
Introduction to Caffeine Metabolism
Caffeine (1,3,7-trimethylxanthine) is almost entirely metabolized in the human body, with less than 3% being excreted unchanged in urine.[1][2] The liver is the primary site of caffeine metabolism, where a cascade of enzymatic reactions transforms it into various metabolites. The rate and profile of caffeine metabolism exhibit significant inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzymes.
The main metabolic pathway, accounting for 70-80% of caffeine's transformation, is N-3-demethylation to paraxanthine (1,7-dimethylxanthine).[1][2][3] This reaction is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] Other primary metabolic routes include N-1-demethylation to theobromine and N-7-demethylation to theophylline, each contributing approximately 7-8% to the overall metabolism.[1][2] A smaller fraction, around 15%, undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[1][2]
The primary metabolites, particularly paraxanthine, undergo further secondary metabolism by enzymes such as CYP1A2, CYP2A6, N-acetyltransferase 2 (NAT2), and xanthine oxidase (XO), leading to the formation of a diverse array of downstream products, including 1-methylxanthine (1X), 1-methyluric acid (1U), and 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[1][2]
The Role of Stable Isotopes in Caffeine Metabolism Studies
Stable isotope labeling is a powerful technique for elucidating the metabolic fate of drugs and other xenobiotics.[4][5] By replacing one or more atoms in the caffeine molecule with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), researchers can trace the parent compound and its metabolites through complex biological systems with high specificity and sensitivity.[6]
Key applications of stable isotopes in caffeine metabolism research include:
-
Elucidation of Metabolic Pathways: Tracing the transformation of labeled caffeine into its various metabolites helps to map out the complete metabolic network.[4]
-
Pharmacokinetic Studies: Stable isotopes enable the accurate determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Enzyme Phenotyping: The use of labeled caffeine allows for the precise measurement of the activity of key metabolizing enzymes like CYP1A2 and NAT2 through methods like the ¹³C-caffeine breath test and the analysis of urinary metabolite ratios.[2][7][8]
-
Kinetic Isotope Effects: Deuterium labeling can be used to investigate the kinetic mechanisms of enzymatic reactions by observing changes in reaction rates upon isotopic substitution.[9][10]
Quantitative Data on Caffeine Metabolism
The following tables summarize key quantitative data related to caffeine metabolism, including pharmacokinetic parameters and metabolite ratios used for enzyme phenotyping.
Table 1: Pharmacokinetic Parameters of Caffeine and its Metabolites
| Parameter | Caffeine | Paraxanthine | Theobromine | Theophylline | Reference |
| Half-life (t½) in plasma (hours) | 2.5 - 4.5 | ~6 | ~7.2 | ~7.2 | [3] |
| Time to peak plasma concentration (Tmax) (hours) | 0.25 - 2 | 8 - 10 | - | - | [3] |
Table 2: Urinary Metabolite Ratios for Enzyme Phenotyping
| Enzyme | Metabolite Ratio | Interpretation | Reference |
| CYP1A2 | (AFMU + 1U + 1X) / 17U | A higher ratio indicates higher CYP1A2 activity. | [2][11][12] |
| NAT2 | AFMU / 1X | Bimodal distribution allows for classification of individuals as slow or fast acetylators. | [5][11][12] |
| Xanthine Oxidase | 1U / 1X | A higher ratio suggests greater xanthine oxidase activity. | [5][12] |
| CYP2A6 | 17U / 17X | Used as an index of CYP2A6 activity. | [12] |
Abbreviations: AFMU = 5-acetylamino-6-formylamino-3-methyluracil; 1U = 1-methyluric acid; 1X = 1-methylxanthine; 17U = 1,7-dimethyluric acid; 17X = 1,7-dimethylxanthine (paraxanthine).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic fate of caffeine using stable isotopes.
¹³C-Caffeine Breath Test for CYP1A2 Phenotyping
The ¹³C-caffeine breath test is a non-invasive method to assess the in vivo activity of CYP1A2. The protocol involves the administration of caffeine labeled with ¹³C at the N-3 methyl position. CYP1A2-mediated demethylation releases ¹³CO₂, which is then exhaled and can be quantified.
Protocol:
-
Subject Preparation: Subjects should abstain from caffeine-containing products for at least 24 hours and all non-essential medications for 48 hours prior to the test. The test is performed after an overnight fast.[13]
-
Dose Administration: A dose of 100 mg of ¹³C-caffeine dissolved in water is administered orally.[14]
-
Breath Sample Collection: Breath samples are collected in specialized bags at baseline (before caffeine administration) and then at regular intervals (e.g., every 10-15 minutes) for a period of 90-120 minutes post-dose.[13][14]
-
Sample Analysis: The ¹³CO₂ enrichment in the expired breath is analyzed using isotope ratio mass spectrometry or infrared spectroscopy.[13][14]
-
Data Analysis: The rate of ¹³CO₂ exhalation is calculated and used to determine CYP1A2 activity. The cumulative percentage of the administered ¹³C dose recovered in the breath over a specific time period is a key parameter.[13]
Analysis of Caffeine and its Metabolites in Plasma/Urine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of caffeine and its metabolites in biological fluids. The use of stable isotope-labeled internal standards is crucial for accurate quantification.
Protocol:
-
Sample Preparation (Plasma):
-
To a small volume of plasma (e.g., 30-100 µL), add a protein precipitation agent such as methanol or acetonitrile containing the stable isotope-labeled internal standards (e.g., caffeine-d9, paraxanthine-d3).[1][3][15]
-
Vortex the mixture to precipitate proteins.[3]
-
Centrifuge the sample to pellet the precipitated proteins.[3]
-
Inject a small aliquot of the supernatant into the LC-MS/MS system.[3]
-
-
Sample Preparation (Urine):
-
Urine samples are typically diluted with a buffer or mobile phase containing the internal standards.[16][17]
-
Centrifugation or filtration may be performed to remove any particulate matter before injection.[17]
-
For some applications, solid-phase extraction (SPE) may be used for sample cleanup and concentration.[16][18]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation of caffeine and its metabolites is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid.[3][12]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.[15][17]
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of its stable isotope-labeled internal standard.[18]
-
Calibration curves are constructed using known concentrations of the analytes and their internal standards.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of caffeine and a typical experimental workflow for studying its metabolism.
Caption: Primary and secondary metabolic pathways of caffeine.
Caption: Experimental workflow for a caffeine metabolism study.
Conclusion
The use of stable isotopes has revolutionized our understanding of caffeine's complex metabolic fate. This technical guide provides a foundational understanding of the key metabolic pathways, quantitative data, and detailed experimental protocols for researchers and professionals in the field. The methodologies described herein, particularly the ¹³C-caffeine breath test and LC-MS/MS analysis with stable isotope-labeled internal standards, offer robust and reliable tools for investigating drug metabolism and for the clinical phenotyping of important drug-metabolizing enzymes. As research in this area continues, these techniques will undoubtedly play a crucial role in advancing personalized medicine and optimizing drug development processes.
References
- 1. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. books.rsc.org [books.rsc.org]
- 5. [Determination of caffeine metabolite for the evaluation of N-acetyltransferase, CYP1A2 and xanthine oxidase activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing Salivary Caffeine Kinetics of 13C and 12C Caffeine for Gastric Emptying of 50 mL Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Caffeine Metabolism Test: Insights Into Genetic Variability And Health Implications - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of CYP1A2, CYP2A6, NAT-2 and xanthine oxidase activities in a Greek population sample by the RP-HPLC monitoring of caffeine metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Significance of the 13C-caffeine breath test for patients with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C-caffeine breath test identifies single nucleotide polymorphisms associated with caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 16. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enghusen.dk [enghusen.dk]
- 18. spectroscopyonline.com [spectroscopyonline.com]
Theobromine's Metabolic Fate: A Technical Guide to 3-Methylxanthine Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic conversion of theobromine to 3-methylxanthine. Theobromine, a prominent methylxanthine in cocoa and tea, undergoes hepatic metabolism primarily through N-demethylation and oxidation. The formation of 3-methylxanthine, a significant metabolite, is a key pathway catalyzed by specific cytochrome P450 (CYP) enzymes. This document details the enzymatic players, presents available quantitative data, outlines experimental protocols for studying this metabolic process, and provides visual representations of the involved pathways and workflows. This guide is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development investigating the metabolic pathways of methylxanthines.
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally present in various plants, most notably the cacao bean (Theobroma cacao). As a result, it is a significant dietary component for consumers of chocolate and other cocoa-containing products. Understanding the metabolism of theobromine is crucial for evaluating its physiological effects, potential drug interactions, and overall impact on human health.
One of the primary metabolic routes for theobromine is N-demethylation, a process that removes a methyl group from a nitrogen atom in the xanthine structure. The N-7 demethylation of theobromine results in the formation of 3-methylxanthine (3-MX). This guide focuses specifically on this metabolic conversion, providing a comprehensive overview for the scientific community.
The Metabolic Pathway of Theobromine to 3-Methylxanthine
The transformation of theobromine into 3-methylxanthine predominantly occurs in the liver and is mediated by the cytochrome P450 superfamily of enzymes.
Key Enzymes Involved
The primary enzymes responsible for the N-7 demethylation of theobromine are isoforms of the cytochrome P450 system. Research has identified two key players in this metabolic step:
-
Cytochrome P450 2E1 (CYP2E1): This enzyme is considered the major catalyst for the conversion of theobromine to 3-methylxanthine.[1]
-
Cytochrome P450 1A2 (CYP1A2): While CYP1A2 is also involved in theobromine metabolism, its primary role is in the N-3 demethylation to form 7-methylxanthine (7-MX).[1][2] However, it may have a minor role in 3-MX formation.
The metabolic process involves the initial hydroxylation of the N-7 methyl group, leading to the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield 3-methylxanthine and formaldehyde.[2]
Signaling Pathway Diagram
The following diagram illustrates the metabolic conversion of theobromine to 3-methylxanthine.
References
Commercial Suppliers and Research Applications of 3-Methylxanthine-¹³C₄,¹⁵N₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and research applications of the isotopically labeled compound 3-Methylxanthine-¹³C₄,¹⁵N₃. This valuable tool is primarily utilized as an internal standard in quantitative mass spectrometry-based studies and as a tracer in metabolic research, particularly in the fields of pharmacology and toxicology.
Commercial Availability
Several reputable chemical suppliers offer 3-Methylxanthine-¹³C₄,¹⁵N₃ for research purposes. The table below summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Sizes |
| MedchemExpress | HY-50723S | 1173018-93-3 | C₂¹³C₄H₆N¹⁵N₃O₂ | Not Specified | >98% | 1 mg, 5 mg |
| Alfa Chemistry | Not specified | 1173018-93-3 | Not Specified | Not Specified | Not Specified | Inquire |
| Sigma-Aldrich | 705195 | 1173018-69-3 | ¹³C₄C₂H₆¹⁵N₃NO₂ | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | ≥98% (CP) | 2 mg, 5 mg |
| Santa Cruz Biotechnology | sc-217777 | 1173018-93-3 | (¹³C)₄C₃H₈(¹⁵N)₃NO₂ | Not Specified | Not Specified | Inquire |
Core Applications and Experimental Methodologies
3-Methylxanthine-¹³C₄,¹⁵N₃ serves as a critical reagent in two primary research domains: as an internal standard for accurate quantification of 3-Methylxanthine and related compounds, and as a tracer to elucidate metabolic pathways.
Quantification of Theophylline Metabolites using Isotope Dilution Mass Spectrometry
3-Methylxanthine is a primary metabolite of theophylline, a widely used therapeutic drug for respiratory diseases. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like 3-Methylxanthine-¹³C₄,¹⁵N₃ is the gold standard for such analyses, as it corrects for matrix effects and variations in sample preparation and instrument response.
A general experimental workflow for the quantification of 3-methylxanthine in a biological sample (e.g., plasma, urine) using LC-MS/MS is depicted below.
Figure 1. A generalized workflow for the quantification of 3-methylxanthine in biological samples.
Detailed Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of unlabeled 3-methylxanthine in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a stock solution of 3-Methylxanthine-¹³C₄,¹⁵N₃ in the same solvent.
-
Generate a series of calibration standards by spiking known concentrations of the unlabeled 3-methylxanthine into a blank biological matrix.
-
Prepare a working internal standard solution of 3-Methylxanthine-¹³C₄,¹⁵N₃ at a fixed concentration.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a defined volume of the sample, add a precise volume of the internal standard working solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile, methanol) in a 3:1 ratio (solvent:sample).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, employ solid-phase extraction (SPE) using a suitable cartridge to isolate the analyte and internal standard.
-
Transfer the supernatant (or eluted fraction from SPE) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of 3-methylxanthine from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled 3-methylxanthine and the ¹³C₄,¹⁵N₃-labeled internal standard.
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 3-methylxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Labeling Studies
Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds in biological systems. By introducing a ¹³C and ¹⁵N-labeled precursor, researchers can follow its incorporation into downstream metabolites, providing insights into pathway dynamics and flux.
The general logic for a metabolic labeling experiment using 3-Methylxanthine-¹³C₄,¹⁵N₃ is outlined in the following diagram.
A Technical Guide to the Natural Isotopic Abundance of 3-Methylxanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural isotopic abundance of elements constituting 3-Methylxanthine (C₆H₆N₄O₂), a significant metabolite of caffeine and theophylline. Understanding the isotopic composition of this molecule is crucial for applications ranging from metabolic studies and drug authentication to advanced biochemical research. This document outlines the theoretical natural abundance, details the primary experimental protocol for its determination, and illustrates a key signaling pathway influenced by this compound.
Quantitative Isotopic Data
The natural abundance of an isotope refers to its relative prevalence in nature compared to other isotopes of the same element. For a molecule like 3-Methylxanthine, its overall isotopic signature is a composite of the natural abundances of its constituent elements: Carbon, Hydrogen, Nitrogen, and Oxygen.
While the precise isotopic composition of a specific 3-Methylxanthine sample can only be determined experimentally, the following table summarizes the accepted average natural abundances for the stable isotopes of its elemental components. These values serve as a fundamental baseline for any isotopic analysis.
| Element | Isotope | Molar Mass (u) | Natural Abundance (%) |
| Hydrogen (H) | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon (C) | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen (N) | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen (O) | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Source: Data compiled from the 1997 IUPAC Subcommittee for Isotopic Abundance Measurements.[1] |
Experimental Protocol: Isotope Ratio Mass Spectrometry (IRMS)
The gold standard for determining the isotopic abundance in organic compounds is Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) .[2][3][4] This technique provides high-precision measurements of the ratios between heavy and light stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N).
-
Sample Preparation:
-
Purification: The 3-Methylxanthine sample must be purified to >99% to avoid isotopic contamination from other compounds. High-Performance Liquid Chromatography (HPLC) is a suitable method.
-
Weighing: A microbalance is used to weigh a precise amount of the purified, dried sample (typically 0.1-1.0 mg) into a small tin or silver capsule. Tin capsules are used for C/N analysis, while silver is used for O/H analysis.[2]
-
Standardization: A set of internationally recognized isotopic reference materials (e.g., Vienna Pee Dee Belemnite for carbon) must be prepared in the same manner to calibrate the instrument and ensure data accuracy.
-
-
Elemental Analysis (Combustion or Pyrolysis):
-
The capsule containing the sample is dropped into a high-temperature reactor (furnace) within the Elemental Analyzer.
-
For ¹³C and ¹⁵N Analysis (Combustion): The sample undergoes flash combustion at ~1000°C in the presence of a pulse of pure oxygen.[3] This process quantitatively converts the 3-Methylxanthine into simple gases: CO₂, N₂, H₂O, and SOₓ.
-
The resulting gas mixture passes through a reduction furnace (typically containing copper) to convert nitrogen oxides (NOₓ) to N₂ and remove excess oxygen.
-
Water is removed using a chemical trap.
-
-
Gas Chromatography and Introduction to IRMS:
-
Mass Spectrometry:
-
Ionization: Within the ion source, the gas molecules are bombarded with electrons, creating positively charged ions (e.g., ¹²C¹⁶O₂⁺, ¹³C¹⁶O₂⁺, ¹⁴N¹⁴N⁺, ¹⁴N¹⁵N⁺).[3]
-
Acceleration & Separation: The ions are accelerated into a magnetic sector, which bends the ion beams. The radius of curvature is dependent on the mass-to-charge ratio (m/z) of the ions; heavier ions are deflected less than lighter ones.
-
Detection: The separated ion beams are simultaneously collected by a multiple-collector system (Faraday cups).[2] The instrument measures the ratios of the ion currents (e.g., m/z 45/44 for CO₂ and 29/28 for N₂).
-
-
Data Analysis:
-
The measured isotope ratios of the sample are compared to those of the calibrated international standards.
-
Results are typically expressed in delta (δ) notation in parts per mil (‰), which represents the deviation of the sample's isotope ratio from the standard's ratio.
-
Caption: Workflow for isotopic analysis of 3-Methylxanthine via EA-IRMS.
Biological Context: Signaling Pathways
3-Methylxanthine, a metabolite of caffeine, exerts its physiological effects primarily through two mechanisms: it is a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[5][6][7][8] By blocking adenosine receptors, it prevents the inhibitory effects of adenosine on neurons, leading to stimulation of the central nervous system.[9][10]
The diagram below illustrates the canonical adenosine signaling pathway and the antagonistic action of 3-Methylxanthine. Adenosine typically binds to its receptor (e.g., A₁), which inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and leading to downstream inhibitory effects. 3-Methylxanthine competes with adenosine for receptor binding, thereby preventing this inhibitory cascade.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. ap.smu.ca [ap.smu.ca]
- 3. openpub.fmach.it [openpub.fmach.it]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. acpjournals.org [acpjournals.org]
- 7. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Theophylline and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of theophylline and its primary metabolites. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology. This guide covers the absorption, distribution, metabolism, and excretion of theophylline, with a focus on quantitative data, experimental methodologies, and the key metabolic pathways involved.
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for many years. Its narrow therapeutic index necessitates a thorough understanding of its pharmacokinetic profile to ensure efficacy while minimizing the risk of toxicity. The pharmacokinetics of theophylline are known to be influenced by a variety of factors including age, smoking status, and co-administration of other drugs, primarily due to its extensive hepatic metabolism.
Pharmacokinetic Profile
Theophylline is well-absorbed orally, distributes widely in the body, and is primarily eliminated through hepatic metabolism. The following sections detail the key pharmacokinetic parameters of theophylline and its major metabolites.
Absorption
Following oral administration of immediate-release formulations, theophylline is rapidly and completely absorbed, with an oral bioavailability of approximately 96%.[1] The rate of absorption can be influenced by the formulation (e.g., sustained-release preparations) and the presence of food.[2]
Distribution
Theophylline distributes into the body's fat-free tissues and water.[1] Its apparent volume of distribution (Vd) is approximately 0.3 to 0.7 L/kg.[3] It is about 40% bound to plasma proteins, mainly albumin.[1] The volume of distribution is best estimated using ideal body weight (IBW) rather than total body weight (TBW), particularly in obese patients.[4][5]
Metabolism
Approximately 90% of a theophylline dose is metabolized in the liver in adults.[6][7] The primary metabolic pathways are N-demethylation and 8-hydroxylation, which are catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2, and to a lesser extent, CYP2E1.[3][6][8] A minor pathway involves N-methylation to caffeine.[6][7]
The main metabolites of theophylline are:
-
1,3-dimethyluric acid (1,3-DMU) : Formed via 8-hydroxylation, this is the major metabolite.[6][9]
-
1-methyluric acid (1-MU) : Formed from the intermediate 1-methylxanthine.[6][9]
-
3-methylxanthine (3-MX) : An active metabolite with about one-tenth the pharmacological activity of theophylline.[6][7]
The formation of 1-methyluric acid involves an initial 3-demethylation to 1-methylxanthine (1-MX), which is then rapidly oxidized by xanthine oxidase (XDH) to 1-methyluric acid.[6][10]
Excretion
Theophylline and its metabolites are primarily excreted in the urine. In adults, about 10-15% of the dose is excreted as unchanged theophylline.[1][7] The majority is excreted as 1,3-dimethyluric acid (35-42%), 1-methyluric acid (21-26.7%), and 3-methylxanthine (11.5-15%).[7][9] In neonates, up to 50% of a theophylline dose may be excreted unchanged in the urine.[1][7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for theophylline and its major metabolites.
Table 1: Pharmacokinetic Parameters of Theophylline
| Parameter | Value | Reference(s) |
| Oral Bioavailability (F) | 96% | [1] |
| Volume of Distribution (Vd) | 35 L (approx. 0.45 L/kg) | [1][11] |
| Clearance (CL) | 3 L/h | [1] |
| Half-life (t1/2) | 8 hours (in adult non-smokers) | [1][12] |
| Protein Binding | 40% | [1][12] |
Table 2: Urinary Excretion of Theophylline and its Metabolites
| Compound | Percentage of Dose Excreted in Urine | Reference(s) |
| Theophylline (unchanged) | 10-15% (adults) | [1][7] |
| 1,3-dimethyluric acid (1,3-DMU) | 35-42% | [7][9] |
| 1-methyluric acid (1-MU) | 20-26.7% | [7][9] |
| 3-methylxanthine (3-MX) | 11.5-20% | [7][9] |
Table 3: Half-life of Theophylline in Various Populations
| Population | Half-life (hours) | Reference(s) |
| Premature Neonates | 30 | [12] |
| Neonates | 24 | [12] |
| Children (1-9 years) | 3.5 | [12] |
| Adult Non-smokers | 8 | [12] |
| Adult Smokers | 5 | [12] |
| Patients with Hepatic Impairment | 24 | [12] |
| Patients with Congestive Heart Failure | 12-24 | [12] |
| Elderly | 12 | [12] |
Experimental Protocols
The quantification of theophylline and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique.
Sample Preparation
For Serum/Plasma Samples:
-
To 100 µL of serum or plasma, add an internal standard (e.g., 8-chlorotheophylline or β-hydroxyethyl theophylline).[13][14]
-
Precipitate proteins by adding an organic solvent such as acetone or a mixture of chloroform-isopropanol (85:15).[13][14]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[14]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[14]
For Urine Samples:
-
Urine samples can often be diluted with the mobile phase and directly injected into the HPLC system.[15]
-
Alternatively, a clean-up step using anion exchange chromatography can be employed to remove interfering endogenous substances.[13]
-
Add an internal standard to the diluted urine sample before injection.[15]
HPLC Method
-
Column: A C18 reverse-phase column is typically used for the separation.[14][16]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 10 mM sodium phosphate).[13] The ratio can be adjusted for optimal separation (e.g., 60:40 methanol:water).[16]
-
Flow Rate: A typical flow rate is between 0.75 and 1.0 mL/min.[16][17]
-
Detection: UV detection is performed at a wavelength of approximately 275-280 nm.[16][17]
-
Quantification: The concentration of theophylline and its metabolites is determined by comparing the peak height or peak area ratios of the analytes to the internal standard against a calibration curve.[15]
Visualizations
Metabolic Pathway of Theophylline
Caption: Metabolic pathways of theophylline.
Experimental Workflow for Theophylline Pharmacokinetic Analysis
Caption: Experimental workflow for a theophylline pharmacokinetic study.
Conclusion
The pharmacokinetics of theophylline are complex and subject to significant inter-individual variability. A comprehensive understanding of its absorption, distribution, metabolism, and excretion is paramount for its safe and effective use. This guide provides essential quantitative data, detailed experimental protocols, and clear visual representations of the metabolic pathways and analytical workflows to aid researchers and drug development professionals in their work with this important therapeutic agent. The provided information underscores the critical role of hepatic metabolism, particularly by CYP1A2, in the clearance of theophylline and highlights the need for careful consideration of factors that can influence its pharmacokinetic profile.
References
- 1. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 2. Update on the pharmacodynamics and pharmacokinetics of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of body fat on the volume of distribution of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volume of distribution of theophylline in acute exacerbations of reversible airway disease. Effect of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. drugs.com [drugs.com]
- 8. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylxanthines (caffeine, theophylline) - EMCrit Project [emcrit.org]
- 12. Theophylline - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Methodological & Application
Application Note: High-Throughput Analysis of 3-Methylxanthine in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 3-methylxanthine in biological samples, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 3-Methylxanthine-¹³C₄,¹⁵N₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This method is suitable for clinical research, therapeutic drug monitoring, and metabolomic studies involving theophylline and caffeine metabolism.[3][4][5]
Introduction
3-Methylxanthine is a key metabolite of the widely used pharmaceutical drug theophylline and a minor metabolite of caffeine.[4][5] Accurate quantification of 3-methylxanthine is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing patient exposure.[6][7] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[6][7][8] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as 3-Methylxanthine-¹³C₄,¹⁵N₃, is critical for correcting analytical variability, thereby ensuring reliable and reproducible results.[1][2] This document provides a detailed protocol for the extraction and LC-MS/MS analysis of 3-methylxanthine from human plasma.
Experimental
Materials and Reagents
-
3-Methylxanthine (Analyte)
-
3-Methylxanthine-¹³C₄,¹⁵N₃ (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank)
Sample Preparation
A protein precipitation method is employed for the extraction of 3-methylxanthine from plasma samples.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 50 µL of the internal standard working solution (containing 3-Methylxanthine-¹³C₄,¹⁵N₃).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic (e.g., 90% A, 10% B) or a shallow gradient depending on co-eluting interferences[8] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV[9] |
| Source Temperature | 120°C[9] |
| Desolvation Temperature | 300°C[9] |
| Desolvation Gas Flow | 600 L/hr[9] |
| Cone Gas Flow | 60 L/hr[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Methylxanthine | 167.1 | 110.1 | 20 |
| 3-Methylxanthine-¹³C₄,¹⁵N₃ | 174.1 | 114.1 | 20 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Table 3: Representative Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
The use of 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard effectively mitigates the variability introduced by matrix effects, leading to high precision and accuracy in the quantification of 3-methylxanthine across different plasma samples.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 3-Methylxanthine.
Caption: Simplified metabolic pathway of caffeine and theophylline leading to 3-methylxanthine.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of 3-methylxanthine in biological matrices. The incorporation of the stable isotope-labeled internal standard, 3-Methylxanthine-¹³C₄,¹⁵N₃, is paramount for achieving the accuracy and precision required in clinical and research settings. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. LC-MS/MS-based metabolomic analysis of caffeine-degrading fungus Aspergillus sydowii during tea fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for the simultaneous analysis of methylxanthines
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides a highly selective and sensitive approach for the simultaneous analysis of methylxanthines, such as caffeine, theobromine, theophylline, and their metabolites like paraxanthine. This technique is essential for researchers, scientists, and drug development professionals in various fields, including pharmacology, clinical toxicology, and food science, due to its ability to accurately quantify these compounds in complex biological matrices.[1][2][3]
Introduction to Methylxanthine Analysis
Methylxanthines are a class of purine alkaloids commonly found in products like coffee, tea, and chocolate.[4] They exhibit a range of pharmacological effects, primarily acting as central nervous system stimulants.[5] Caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) are the most well-known members of this group.[4] Given their widespread consumption and therapeutic use, a robust analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food quality control. LC-MS/MS has become the preferred method over techniques like UV detection due to its superior sensitivity and selectivity, which minimizes interference from endogenous compounds in biological fluids.[1]
Principle of the Method
This method utilizes liquid chromatography (LC) to separate the target methylxanthines from other components in a sample matrix. Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions for each analyte are selected and fragmented to produce characteristic product ions. This process ensures high specificity and allows for precise quantification.[1][2]
Detailed Experimental Protocol
This protocol describes a general procedure for the simultaneous determination of caffeine, paraxanthine, theobromine, and theophylline in human plasma.
Materials and Reagents
-
Analytes: Caffeine, Paraxanthine, Theobromine, Theophylline reference standards
-
Internal Standards (IS): Isotopically labeled analogs (e.g., ¹³C₃-caffeine, theobromine-d₆)[3]
-
Solvents: Methanol, Acetonitrile (HPLC or LC-MS grade), Water (LC-MS grade), Formic Acid
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)[1][2][6]
-
Biological Matrix: Drug-free human plasma for calibration standards and quality controls
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of each methylxanthine and internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Create intermediate working solutions by diluting the stock solutions with a methanol/water mixture.
-
Calibration Standards: Prepare calibration standards by spiking drug-free plasma with the working solutions to achieve a concentration range, for example, from 0.05 to 10 µg/mL.[7]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample, add the internal standard solution. Add 1 mL of water to dilute the sample.[1]
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the target analytes with 2 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25°C. Reconstitute the residue in 200 µL of the LC mobile phase.[1]
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm)[1][8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[7][8] |
| Flow Rate | 0.2 - 0.7 mL/min[7][9] |
| Injection Volume | 10 µL |
| Column Temp. | Ambient or 35°C[7] |
| Gradient | Optimized for analyte separation (e.g., starting with 10% B, increasing to 90% B) |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | Optimized for system (e.g., 5500 V) |
| Source Temp. | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Caffeine | 195.1 | 138.1 |
| Paraxanthine | 181.1 | 124.1 |
| Theobromine | 181.1 | 124.0 |
| Theophylline | 181.1 | 124.0 |
| ¹³C₃-Caffeine (IS) | 198.1 | 140.1 |
Note: Theophylline, theobromine, and paraxanthine are isomers and have the same precursor/product ions; their separation is achieved chromatographically. Fragmentation patterns can be confirmed by direct infusion.[3][10]
Experimental Workflow Visualization
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application of 3-Methylxanthine-¹³C₄,¹⁵N₃ in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The use of molecules such as 3-Methylxanthine-¹³C₄,¹⁵N₃ provides a robust and precise method for quantifying drug metabolites, elucidating metabolic pathways, and assessing bioavailability.[1][2] This isotopically labeled analog of 3-methylxanthine, a key metabolite of the widely consumed methylxanthines caffeine and theophylline, serves as an ideal internal standard in bioanalytical assays.[1][3] Its identical physicochemical properties to the unlabeled analyte ensure equivalent behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy of quantification.[4]
This document provides detailed application notes and protocols for the use of 3-Methylxanthine-¹³C₄,¹⁵N₃ in drug metabolism research, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.
Core Applications
The primary application of 3-Methylxanthine-¹³C₄,¹⁵N₃ is as an internal standard for the accurate quantification of unlabeled 3-methylxanthine in biological matrices such as plasma, urine, and tissue homogenates.[4] This is crucial for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of parent drugs like theophylline and caffeine.
-
Metabolic Phenotyping: Investigating the activity of drug-metabolizing enzymes, particularly cytochrome P450 isoforms.[5]
-
Toxicology Studies: Assessing the formation and clearance of potentially reactive metabolites.
-
Drug-Drug Interaction Studies: Evaluating the effect of co-administered drugs on the metabolism of methylxanthines.
Experimental Protocols
Quantification of 3-Methylxanthine in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for methylxanthine analysis and is suitable for a typical pharmacokinetic study.[4]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 100 µL of human plasma with 10 µL of 3-Methylxanthine-¹³C₄,¹⁵N₃ internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 100 ng/mL).
-
Add 1 mL of purified water to the sample and vortex.
-
Condition a C18 SPE cartridge (e.g., Discovery DSC-18, 500 mg/3 mL) with 2 mL of methanol followed by 2 mL of water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25°C.
-
Reconstitute the residue in 200 µL of the LC mobile phase.
b. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The exact m/z values for the precursor and product ions of 3-Methylxanthine-¹³C₄,¹⁵N₃ will need to be determined by direct infusion, but will be higher than the unlabeled analyte due to the isotopic labeling.
-
-
c. Quantification and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of unlabeled 3-methylxanthine (e.g., 10-1000 ng/mL) and a fixed concentration of the internal standard.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for 3-Methylxanthine Analysis
| Parameter | Value |
| LC Column | C18 Reversed-Phase, 150 x 2.1 mm, 2.7 µm |
| Mobile Phase | 83% (1% Acetic Acid in Water) / 17% Methanol |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| 3-Methylxanthine (Analyte) MRM Transition | To be determined empirically |
| 3-Methylxanthine-¹³C₄,¹⁵N₃ (IS) MRM Transition | To be determined empirically |
Table 2: Example Calibration Curve and Quality Control Data
| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Calibrator 1 | 10 | 9.8 | 98.0 |
| Calibrator 2 | 50 | 51.2 | 102.4 |
| Calibrator 3 | 100 | 103.5 | 103.5 |
| Calibrator 4 | 500 | 495.0 | 99.0 |
| Calibrator 5 | 1000 | 989.0 | 98.9 |
| QC Low | 30 | 29.1 | 97.0 |
| QC Medium | 300 | 309.6 | 103.2 |
| QC High | 800 | 792.0 | 99.0 |
Visualizations
Metabolic Pathway of Theophylline
Caption: Metabolic conversion of Theophylline to its major metabolites.
Experimental Workflow for Plasma Analysis
Caption: Workflow for the quantification of 3-methylxanthine in plasma.
Conclusion
3-Methylxanthine-¹³C₄,¹⁵N₃ is a critical reagent for high-precision bioanalytical studies in drug metabolism. Its use as an internal standard in LC-MS/MS assays allows for the reliable quantification of 3-methylxanthine, providing valuable data for pharmacokinetic modeling, metabolic pathway analysis, and the overall understanding of the disposition of methylxanthine-containing drugs and dietary compounds. The protocols and data presented herein offer a framework for the successful implementation of this powerful analytical tool in a research setting.
References
- 1. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous assay of the methylxanthine metabolites of caffeine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methylxanthine-¹³C₄,¹⁵N₃ in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard in a pharmacokinetic study of theophylline in human subjects. The protocol covers subject selection, drug administration, sample collection, bioanalytical methodology, and data analysis.
Introduction
Theophylline is a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic window is narrow, necessitating careful monitoring of its plasma concentrations to ensure efficacy while avoiding toxicity.[3] Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2, into several metabolites, including 3-methylxanthine.[1]
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of theophylline. The use of stable isotope-labeled internal standards, such as 3-Methylxanthine-¹³C₄,¹⁵N₃, is critical for the accurate and precise quantification of theophylline and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard mimics the physicochemical properties of the analyte, correcting for variations in sample preparation and instrument response.
Experimental Protocols
This section details a comprehensive protocol for a pharmacokinetic study of theophylline using 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard for the quantification of the metabolite 3-methylxanthine.
Study Design and Subject Recruitment
-
Study Design: An open-label, single-dose pharmacokinetic study.
-
Subjects: A cohort of healthy adult volunteers (n=12), non-smokers, and on a xanthine-free diet for at least 7 days prior to the study to avoid interference from dietary sources of methylxanthines.[4][5]
-
Inclusion Criteria:
-
Age 18-55 years.
-
Body mass index (BMI) between 18.5 and 30 kg/m ².
-
Normal liver and kidney function as determined by standard clinical laboratory tests.
-
Written informed consent.
-
-
Exclusion Criteria:
-
History of significant cardiovascular, hepatic, renal, or gastrointestinal disease.
-
Use of any prescription or over-the-counter medications known to interact with theophylline metabolism for 14 days prior to the study.
-
Consumption of methylxanthine-containing foods and beverages (e.g., coffee, tea, chocolate) within 7 days of the study.[5]
-
Drug Administration and Sample Collection
-
Fasting: Subjects should fast overnight for at least 8 hours before drug administration.
-
Pre-dose Blood Sample: A baseline blood sample (0 hours) is collected from each subject before drug administration.
-
Drug Administration: A single oral dose of 250 mg theophylline is administered with 240 mL of water.[6]
-
Blood Sample Collection: Venous blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at the following time points post-dose: 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.
-
Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: Quantification of 3-Methylxanthine by LC-MS/MS
This method describes the quantification of 3-methylxanthine in human plasma using 3-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard.
-
Materials and Reagents:
-
3-Methylxanthine analytical standard
-
3-Methylxanthine-¹³C₄,¹⁵N₃ (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) columns (e.g., Discovery DSC 18)[7]
-
-
Sample Preparation (Solid-Phase Extraction): [7][8]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 150 µL of the internal standard working solution (containing 3-Methylxanthine-¹³C₄,¹⁵N₃) and 100 µL of water.[8]
-
Condition the SPE column with 2 mL of methanol followed by 2 mL of water.[7]
-
Load the plasma sample mixture onto the conditioned SPE column.[7]
-
Wash the column with 2 mL of water.[7]
-
Elute the analytes with 2 mL of methanol.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.[7]
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Methylxanthine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
3-Methylxanthine-¹³C₄,¹⁵N₃ (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized based on the isotopic labeling).
-
-
-
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA), including assessments of selectivity, accuracy, precision, linearity, limit of quantification, recovery, and stability.[10]
Data Presentation
The following tables summarize representative pharmacokinetic parameters for theophylline and its metabolite 3-methylxanthine following a single oral dose of theophylline.
Table 1: Pharmacokinetic Parameters of Theophylline
| Parameter | Symbol | Mean Value | Unit |
| Maximum Plasma Concentration | Cmax | 7.0 | µg/mL |
| Time to Maximum Concentration | Tmax | 2.2 | hours |
| Area Under the Curve (0-t) | AUC₀-t | 85.4 | µg*h/mL |
| Elimination Half-life | t₁/₂ | 8.0 | hours |
| Volume of Distribution | Vd | 35 | L |
| Clearance | CL | 3.0 | L/h |
| Oral Bioavailability | F | 96 | % |
Data compiled from literature sources.[2][6]
Table 2: Urinary Excretion of Theophylline and its Metabolites
| Compound | Percentage of Dose Excreted in Urine |
| Theophylline | 13.7 - 16.8% |
| 1,3-Dimethyluric acid | 35 - 42% |
| 1-Methyluric acid | 21.3 - 26.7% |
| 3-Methylxanthine | 11.5 - 13.7% |
Data from a study with healthy adult volunteers after a single oral dose of theophylline.[4][11]
Visualizations
Metabolic Pathway of Theophylline
The following diagram illustrates the primary metabolic pathways of theophylline in humans.
Caption: Theophylline Metabolism.
Experimental Workflow for Pharmacokinetic Study
This diagram outlines the key steps in the pharmacokinetic study protocol.
Caption: Pharmacokinetic Study Workflow.
References
- 1. ClinPGx [clinpgx.org]
- 2. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of methylxanthine-containing foods on theophylline metabolism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 9. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of CYP1A2 Activity Using Caffeine Metabolite Ratios
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme primarily found in the liver, responsible for the metabolism of numerous clinically important drugs, procarcinogens, and endogenous compounds.[1][2][3][4] The activity of CYP1A2 exhibits significant inter-individual variability, which can be attributed to genetic polymorphisms, environmental factors such as smoking, and the use of certain medications.[5][6][7][8] Consequently, determining an individual's CYP1A2 phenotype is vital in clinical pharmacology for personalized medicine and in drug development to understand potential drug-drug interactions. Caffeine, a widely consumed and safe substance, serves as an excellent in vivo probe for assessing CYP1A2 activity.[1][2][9] The primary metabolism of caffeine to its major metabolite, paraxanthine, is almost exclusively catalyzed by CYP1A2.[2][8] Therefore, the ratio of caffeine to its metabolites in various biological fluids provides a reliable and non-invasive measure of CYP1A2 activity.[10]
Principle of the Method
The determination of CYP1A2 activity using caffeine is based on the quantification of caffeine and its primary metabolites in biological samples such as plasma, saliva, or urine following caffeine administration.[10] Over 95% of caffeine is metabolized in the liver, with approximately 80% being converted to paraxanthine (1,7-dimethylxanthine) via 3-N-demethylation, a reaction predominantly catalyzed by CYP1A2.[11][12] By calculating the ratio of specific metabolites to caffeine, or the ratio of different metabolites to each other, a quantitative measure of the in vivo CYP1A2 enzyme activity can be obtained.[10][13] These metabolic ratios have been shown to correlate well with systemic caffeine clearance, which is considered the gold standard for assessing CYP1A2 activity.[14][15][16]
Caffeine Metabolism Pathway
The metabolic fate of caffeine is complex, involving several enzymes. The initial and rate-limiting step in its clearance, however, is largely governed by CYP1A2. The following diagram illustrates the primary metabolic pathways of caffeine.
Caption: Primary metabolic pathways of caffeine.
Experimental Workflow
The overall workflow for determining CYP1A2 activity using caffeine metabolite ratios involves several key steps, from subject preparation to data analysis.
Caption: Experimental workflow for CYP1A2 phenotyping.
Data Presentation: Caffeine Metabolite Ratios
Several metabolite ratios have been established and validated for the assessment of CYP1A2 activity. The choice of the ratio and the biological matrix depends on the specific research question, available resources, and the desired level of invasiveness.
Table 1: Common Caffeine Metabolite Ratios for CYP1A2 Activity Assessment
| Biological Matrix | Metabolite Ratio | Abbreviation | Notes |
| Plasma/Saliva | Paraxanthine / Caffeine | 17X/137X | Simple, reliable, and requires a single time point, typically 4-6 hours post-dose.[5][14][15][17] |
| Urine | (AFMU + 1U + 1X) / 17U | MR2 | Considered one of the most reliable urinary ratios and is less dependent on urine flow.[10][13][18] |
| Urine | (AFMU + 1U + 1X + 17U + 17X) / 137X | - | Shows high correlation with caffeine clearance.[5] |
| Urine | (17X + 17U) / 137X | MR1 | Used in several studies, but can be influenced by urine flow.[6][18] |
Abbreviations: 137X: 1,3,7-trimethylxanthine (caffeine); 17X: 1,7-dimethylxanthine (paraxanthine); 17U: 1,7-dimethyluric acid; AFMU: 5-acetylamino-6-formylamino-3-methyluracil; 1U: 1-methyluric acid; 1X: 1-methylxanthine.
Table 2: Representative CYP1A2 Activity in Different Populations Using the Urinary (AFMU + 1U + 1X) / 17U Ratio
| Population | N | Mean Ratio (Geometric Mean) | Key Findings |
| Non-Smokers | 59 | 4.5 | Smokers exhibit significantly higher CYP1A2 activity. |
| Smokers | 66 | 7.8 | The ratio is a sensitive marker for the inducing effect of smoking.[3][6][18] |
| Males | - | Higher | Males tend to have slightly higher CYP1A2 activity than females.[4][6] |
| Females | - | Lower | Use of oral contraceptives can decrease CYP1A2 activity.[5] |
Note: The absolute values of metabolite ratios can vary between laboratories due to differences in analytical methods and study populations.
Experimental Protocols
1. Subject Preparation and Caffeine Administration
-
Subject Selection: Healthy volunteers or patients, as per the study design. Exclude individuals with significant liver or kidney disease.
-
Caffeine Abstinence: Subjects should abstain from all sources of caffeine (coffee, tea, soda, chocolate) for at least 24 hours prior to the test.[1][9] However, some studies suggest that a 24-hour abstinence period may not be strictly necessary for the saliva paraxanthine/caffeine ratio.[17]
-
Caffeine Administration: A single oral dose of 100 mg of caffeine is typically administered.[5][11][17]
2. Sample Collection
-
Plasma:
-
Collect 3-5 mL of venous blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Samples are typically collected at a single time point, 4 to 6 hours after caffeine administration.[14][15][17]
-
Centrifuge the blood sample at 2000-3000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and store at -20°C or -80°C until analysis.
-
-
Saliva:
-
Collect 1-2 mL of saliva into a clean collection tube.
-
The optimal time for a single sample collection is 4 to 6 hours post-caffeine dose.[5][15][17]
-
Subjects should rinse their mouth with water 10 minutes before collection and should not eat or drink for at least 30 minutes prior.
-
Centrifuge the saliva sample to remove any particulate matter.
-
Store the clear supernatant at -20°C or -80°C.
-
-
Urine:
-
For ratios requiring total urine output, a complete collection over a specified period (e.g., 0-8 hours or 0-24 hours) is necessary.[5]
-
For spot urine samples, collection is often done 4-5 hours after caffeine intake.[6][18]
-
Record the total volume of the collected urine.
-
Aliquot the urine and store at -20°C or -80°C.
-
3. Sample Preparation
-
Protein Precipitation (for Plasma):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.[19]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Solid-Phase Extraction (SPE) (for Plasma and Urine):
-
Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) according to the manufacturer's instructions.
-
Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes of interest with a stronger solvent (e.g., methanol or a mixture of methanol and acetic acid).[20][21]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
4. Analytical Methodology (HPLC and LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for quantifying caffeine and its metabolites.[19][21][22][23] LC-MS/MS offers superior sensitivity and selectivity.[19][24][25]
Table 3: Example Chromatographic Conditions
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[22] | C18 or similar reversed-phase (e.g., 50 x 2.1 mm, 3 µm)[23] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.05% acetic acid) and an organic modifier (e.g., methanol, acetonitrile).[22] | Gradient elution with a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[19][25] |
| Flow Rate | 0.8 - 1.2 mL/min[22] | 0.2 - 0.5 mL/min[23] |
| Detection | UV absorbance at 270-280 nm[22] | Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.[19][23] |
| Internal Standard | A structurally similar compound not present in the sample (e.g., 7-(β-hydroxypropyl)theophylline). | Stable isotope-labeled analogs of the analytes are preferred (e.g., ¹³C₃-caffeine).[24][25] |
5. Data Analysis and Interpretation
-
Quantification: Construct calibration curves for caffeine and each metabolite using standards of known concentrations. Determine the concentrations of the analytes in the samples by interpolating from these curves.
-
Ratio Calculation: Calculate the molar concentration ratios as specified in Table 1.
-
Phenotyping: Compare the calculated ratios to established cut-off values or population distributions to classify individuals as poor, intermediate, or extensive metabolizers of CYP1A2.
Conclusion
The use of caffeine metabolite ratios is a robust, minimally invasive, and reliable method for phenotyping CYP1A2 activity.[5][14] This approach has significant applications in clinical research, drug development, and personalized medicine, allowing for the prediction of an individual's response to drugs metabolized by CYP1A2 and their susceptibility to certain carcinogens. The choice of the specific protocol should be guided by the research question and the available analytical capabilities.
References
- 1. Measurement of CYP1A2 activity: a focus on caffeine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotyping of CYP1A2 in Japanese population by analysis of caffeine urinary metabolites: absence of mutation prescribing the phenotype in the CYP1A2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of caffeine metabolite ratios to explore CYP1A2 and xanthine oxidase activities | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of CYP1A2 activity: a focus on caffeine as a probe. | Semantic Scholar [semanticscholar.org]
- 10. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of CYP1A2 enzyme activity in relation to type-2 diabetes and habitual caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of caffeine in plasma and saliva, and the influence of caffeine abstinence on CYP1A2 metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Five caffeine metabolite ratios to measure tobacco-induced CYP1A2 activity and their relationships with urinary mutagenicity and urine flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. tandfonline.com [tandfonline.com]
- 21. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [HPLC determination of five caffeine metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. enghusen.dk [enghusen.dk]
- 24. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes: Quantitative Analysis of 3-Methylxanthine in Human Plasma using LC-MS/MS with MRM
Introduction 3-Methylxanthine (3-MX) is a metabolite of caffeine and theophylline, making its quantification in biological matrices crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of 3-Methylxanthine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS), 3-Methylxanthine-¹³C₄,¹⁵N₃. The use of a SIL-IS is essential for correcting matrix effects and other sources of variability, ensuring high accuracy and precision in quantitative bioanalysis.[1][2] The method utilizes Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[3][4]
Principle of the Method The method involves the extraction of 3-Methylxanthine and its SIL-IS from human plasma via protein precipitation. The extracted samples are then analyzed by a reverse-phase LC-MS/MS system. The compounds are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the SIL-IS is used to construct a calibration curve and determine the concentration of 3-Methylxanthine in unknown samples.
Detailed Experimental Protocols
Materials and Reagents
-
Analytes and Standards: 3-Methylxanthine (≥98% purity), 3-Methylxanthine-¹³C₄,¹⁵N₃ (≥98% purity, isotopic purity ≥99%).
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, C18 Solid Phase Extraction (SPE) cartridges (optional for cleanup).
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 3-Methylxanthine and 3-Methylxanthine-¹³C₄,¹⁵N₃ into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Mix thoroughly. These stocks are stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the 3-Methylxanthine primary stock with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution by diluting the 3-Methylxanthine-¹³C₄,¹⁵N₃ primary stock to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.[3]
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[3]
LC-MS/MS Method Development
1.4.1 Liquid Chromatography An efficient chromatographic separation is essential to minimize matrix effects and ensure accurate quantification.[6]
-
LC System: Agilent 1200 series or equivalent.[3]
-
Column: Ascentis Express RP Amide, 2.7 µm, 150 mm x 2.1 mm or equivalent C18 column.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[6]
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.[3]
-
Gradient Program:
-
Start with 10% B, hold for 1 min.
-
Linearly increase to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B in 0.1 min and re-equilibrate for 2.9 min.
-
1.4.2 Mass Spectrometry The mass spectrometer is tuned to optimize the signal for both the analyte and the internal standard.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTrap 5500).[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Spray Voltage: +4500 V.[3]
-
Source Temperature: 600°C.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
The first step in MRM development is to determine the precursor ion, which is typically the protonated molecule [M+H]⁺. For 3-Methylxanthine (MW: 166.14 g/mol ), the precursor ion is m/z 167.1.[7] For the SIL-IS (3-Methylxanthine-¹³C₄,¹⁵N₃), the mass will increase by 7 Da (4 from ¹³C and 3 from ¹⁵N), resulting in a precursor ion of m/z 174.1. These precursor ions are then fragmented in the collision cell, and the most stable and abundant product ions are selected for monitoring.
Data Presentation and Results
Optimized MRM Parameters
The following table summarizes the optimized MRM transitions and compound-dependent parameters determined through direct infusion experiments. Two transitions are typically monitored per compound for confirmation and quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 3-Methylxanthine | 167.1 | 110.1 | 100 | 60 | 25 |
| 167.1 | 82.1 | 100 | 60 | 35 | |
| 3-Methylxanthine-¹³C₄,¹⁵N₃ (IS) | 174.1 | 114.1 | 100 | 60 | 25 |
| 174.1 | 85.1 | 100 | 60 | 35 |
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve was fitted using a linear regression model with a 1/x² weighting factor. The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.15 | 103.0 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.2 | 101.2 |
| 250.0 | 255.0 | 102.0 |
| 500.0 | 490.5 | 98.1 |
| 1000.0 | 1008.0 | 100.8 |
-
Correlation Coefficient (r²): > 0.998
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantitative analysis of 3-Methylxanthine in plasma samples.
Caption: Workflow for 3-Methylxanthine quantification.
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. A rapid method for the assay of methylxanthines alkaloids: Theobromine, theophylline and caffeine, in cocoa products and drugs by paper spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing mass spectrometry parameters for 3-Methylxanthine-13C4,15N3
Welcome to the technical support center for the optimization of mass spectrometry parameters for 3-Methylxanthine-13C4,15N3. This resource provides detailed guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of 3-Methylxanthine. In this molecule, four carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C), and three nitrogen atoms have been replaced with the heavy isotope Nitrogen-15 (¹⁵N).
It is used as an internal standard (IS) in quantitative mass spectrometry, particularly in LC-MS/MS assays. Because its chemical and physical properties are nearly identical to the unlabeled (native) 3-Methylxanthine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer source.[1] This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of the target analyte.[2][3]
Q2: What are the recommended starting MRM transitions for 3-Methylxanthine and its labeled internal standard?
A2: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for method sensitivity and specificity. Based on the known fragmentation of xanthine derivatives, the following transitions are recommended as a starting point for method development. Optimization is required for your specific instrument.
-
Analyte: 3-Methylxanthine (Unlabeled)
-
Precursor Ion ([M+H]⁺): m/z 167.1
-
Product Ion: m/z 96.1 (This fragment corresponds to the loss of the imidazole ring portion of the molecule).[4]
-
-
Internal Standard: this compound
-
Precursor Ion ([M+H]⁺): m/z 174.1 (The mass increases by 7 Da due to the four ¹³C and three ¹⁵N labels).
-
Product Ion: m/z 101.1 (The fragment retains two ¹³C and two ¹⁵N atoms, resulting in a +5 Da shift from the unlabeled fragment).
-
Q3: What are typical starting parameters for collision energy (CE) and declustering potential (DP)?
A3: Optimal CE and DP (or Cone Voltage) are instrument-dependent and must be determined empirically.[5] However, the following values serve as a robust starting point for optimization. It is recommended to perform an infusion of the analyte and internal standard to fine-tune these parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Starting Declustering Potential (DP) / Cone Voltage (CV) | Starting Collision Energy (CE) |
| 3-Methylxanthine | 167.1 | 96.1 | 30 - 50 V | 20 - 35 eV |
| This compound | 174.1 | 101.1 | 30 - 50 V | 20 - 35 eV |
Q4: What type of sample preparation is recommended for plasma or serum samples?
A4: For biological matrices like plasma or serum, a protein precipitation step followed by solid-phase extraction (SPE) is a common and effective approach to remove interferences and concentrate the analyte. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: Poor or No Signal for the Internal Standard (IS)
-
Question: I am not seeing a peak for my this compound internal standard. What should I check?
-
Answer:
-
Verify IS Addition: Ensure the internal standard was spiked into the sample at the correct concentration before any extraction steps.
-
Check MS Parameters: Confirm that the mass spectrometer is set to monitor the correct MRM transition (m/z 174.1 → 101.1).
-
Optimize Source Conditions: Infuse a solution of the IS directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and confirm the instrument can detect the compound.
-
Evaluate Extraction Recovery: The IS may be lost during sample preparation. Analyze a pre-extraction spiked sample versus a post-extraction spiked sample to estimate recovery.
-
Issue 2: High Variability in Analyte/IS Ratio Across Replicates
-
Question: My results are not precise, and the ratio of the analyte to the internal standard is inconsistent. What could be the cause?
-
Answer:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the sample, IS, and all reagents during the extraction process. Automated liquid handlers can improve precision.
-
Matrix Effects: Even with a SIL-IS, significant matrix effects can cause variability, especially if the analyte and IS do not perfectly co-elute.[2] Ensure your chromatography separates the compounds from the bulk of the matrix components. Consider further sample cleanup or dilution.
-
IS Stability: Verify the stability of your IS in the stock solution and in the final reconstituted sample. Degradation of the IS will lead to inaccurate results.
-
Carryover: Check for carryover by injecting a blank sample after a high-concentration sample. If a peak is observed, optimize the autosampler wash method.
-
Issue 3: Non-linear Calibration Curve
-
Question: My calibration curve is showing a quadratic fit instead of a linear one. How can I fix this?
-
Answer:
-
Cross-Signal Contribution: At high analyte concentrations, the isotopic signal from the unlabeled analyte (the M+7 peak) can contribute to the signal of the internal standard, causing the curve to bend.[1] If this is suspected, you can assess the contribution by injecting a high concentration standard without any IS.
-
Detector Saturation: The detector may be saturated at the high end of your concentration range. Dilute the upper-end calibrators or reduce the injection volume.
-
Incorrect Internal Standard Concentration: The concentration of the IS should be appropriate for the expected analyte concentration range. An IS concentration that is too high or too low can affect linearity.
-
Experimental Protocols
Protocol 1: Quantification of 3-Methylxanthine in Human Plasma
This protocol provides a representative method for sample preparation and LC-MS/MS analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 100 µL of plasma sample with 10 µL of this compound working solution (e.g., 1 µg/mL) and vortex.
-
Add 200 µL of 0.1% formic acid in water to the sample.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 5 0.5 5 3.0 60 3.1 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions & Parameters: Refer to the tables in the FAQ section.
Quantitative Data Summary
The following table summarizes typical performance characteristics for methylxanthine analysis by LC-MS/MS, compiled from literature, to serve as a benchmark.
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Extraction Recovery | 70 - 110% |
Visualizations
Caption: Experimental workflow for 3-Methylxanthine analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. waters.com [waters.com]
- 3. scispace.com [scispace.com]
- 4. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting isotopic overlap in mass spectrometry with 13C and 15N labels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isotopic overlap in mass spectrometry experiments utilizing 13C and 15N labels.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in mass spectrometry?
A1: Isotopic overlap occurs when the isotopic distributions of two or more differently labeled versions of the same analyte (e.g., a peptide labeled with "light" 12C/14N and a "heavy" 13C/15N) are not fully resolved, leading to overlapping peaks in the mass spectrum. This is particularly common due to the natural abundance of heavy isotopes. For instance, the monoisotopic peak of a heavy-labeled peptide can overlap with the +1 or +2 isotope peaks of its light-labeled counterpart.[1] This complicates accurate quantification as the signal intensity for a given mass-to-charge ratio (m/z) may be a composite from multiple species.
Q2: Why are 13C and 15N commonly used for stable isotope labeling?
A2: 13C and 15N are the isotopes of choice for stable isotope labeling for several key reasons:
-
Low Natural Abundance: The natural abundance of 13C is approximately 1.1%, and for 15N it is only about 0.37%.[][3] This low natural occurrence minimizes background interference, leading to a high signal-to-noise ratio and a clear distinction between labeled and unlabeled molecules.[]
-
Stable Isotopes: As stable isotopes, they do not decay radioactively, making them safe to handle and suitable for long-term studies.[]
-
Chemical Identity: Labeled molecules retain the same chemical properties as their natural counterparts, ensuring they behave identically in biological systems and analytical separations.[]
Q3: What are the main sources of isotopic overlap?
A3: The primary sources of isotopic overlap include:
-
Natural Isotope Abundance: All molecules containing carbon will have a natural 13C isotopic distribution.[] This means that even an "unlabeled" peptide will have a series of low-intensity peaks at +1, +2, etc., m/z units from the monoisotopic peak, which can overlap with the peaks from a 13C-labeled counterpart.
-
Incomplete Labeling: If the incorporation of the heavy isotope is not 100%, the sample will contain a mixture of unlabeled, partially labeled, and fully labeled species, leading to complex and overlapping isotopic patterns.[1]
-
Metabolic Scrambling: In metabolic labeling experiments, the labeled atoms can be metabolically converted and incorporated into other molecules, leading to unintended and heterogeneous labeling that complicates spectra.[1]
-
Low Mass Resolution: Insufficient mass resolution of the spectrometer can lead to the inability to distinguish between closely spaced isotopic peaks.[4]
Troubleshooting Guides
Issue 1: Inaccurate quantification due to overlapping isotopic clusters.
Symptom: You observe that the isotopic clusters of your light and heavy labeled peptides are not baseline-resolved, and the calculated ratios between them are inconsistent or inaccurate.
Cause: This is a classic case of isotopic overlap, where the isotopic distribution of the light peptide contributes to the signal of the heavy peptide, and vice-versa.
Solution:
-
Assess Mass Resolution: Ensure your mass spectrometer is operating at a high enough resolution to separate the major isotopic peaks. For complex overlaps, ultrahigh resolution may be necessary to resolve fine isotopic structures.[1][3]
-
Implement Correction Algorithms: Utilize software designed to deconvolve overlapping isotopic patterns. Several tools are available for this purpose.
Software Tool Key Features Availability IsoCor Corrects for natural isotope abundance and tracer impurity. Can be used for any chemical species and various isotopic tracers.[5] Open-source PICor A Python-based tool for correcting for the incorporation of multiple different isotopes (e.g., both 13C and 15N).[6] Open-source IsoCorrectoR An R-based tool that corrects for natural stable isotope abundance and tracer impurity in MS and MS/MS data.[7] R-package MaxQuant A popular proteomics software that includes algorithms for SILAC-based quantification, which inherently deals with isotopic pairs. Free for academic use -
Manual Validation: For critical results, manually inspect the spectra to ensure the software is correctly identifying and integrating the peaks for both the light and heavy forms.
Issue 2: Complex spectra from combined 13C and 15N labeling.
Symptom: When using both 13C and 15N labels, the resulting mass spectra are highly complex, with many overlapping peaks, making it difficult to determine the level of enrichment for each isotope.
Cause: The combination of two different heavy isotopes, each with its own isotopic distribution, creates a more convoluted set of overlapping patterns than single labeling.
Solution:
-
Simulation and Fitting: The most robust approach is to simulate the theoretical isotopic patterns for all possible combinations of 13C and 15N incorporation. These simulated patterns can then be fitted to the experimental data using linear regression to determine the relative abundance of each species.[1]
-
High Mass Accuracy: A mass accuracy of 1 ppm or better is often required to distinguish between different combinations of 13C and 15N enrichment due to subtle shifts in the peak centroids.[3][8]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to confirm the location of the heavy isotope labels within the peptide, aiding in the deconvolution of complex spectra.[1]
Experimental Protocol: Correction for Natural Isotope Abundance
This protocol outlines a general workflow for correcting for the contribution of natural isotopes in a stable isotope labeling experiment.
-
Acquire High-Resolution Mass Spectra: Obtain mass spectra of both your labeled and unlabeled (or light-labeled) samples. It is crucial to have a high-resolution instrument to resolve the isotopic peaks.
-
Determine the Chemical Formula: Identify the chemical formula of the analyte of interest. This is essential for accurately calculating the theoretical natural isotope distribution.
-
Calculate the Theoretical Isotope Distribution: Using the known natural abundances of all isotopes (see table below), calculate the expected isotopic distribution for the unlabeled analyte.
Isotope Natural Abundance (%) 13C 1.109 15N 0.366 17O 0.038 18O 0.205 2H 0.015 34S 4.29 -
Deconvolution: Use a correction algorithm (as mentioned in the software table above) to subtract the contribution of the natural isotopic distribution from the observed spectrum of the labeled sample. This will yield the true isotopic distribution of the heavy-labeled species.
-
Quantification: Calculate the relative abundance of the light and heavy species based on the corrected peak intensities.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in the analysis of 3-Methylxanthine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of 3-Methylxanthine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 3-Methylxanthine analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 3-Methylxanthine. These effects can compromise the precision, accuracy, and sensitivity of the bioanalytical method.
Q2: How do I know if my analysis is affected by matrix effects?
A2: Matrix effects should be assessed during method development and validation. A common method is the post-extraction spike method, where the response of an analyte in a pre-extracted blank matrix is compared to its response in a neat solution. The matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement. Another qualitative method is the post-column infusion experiment, which helps to identify regions in the chromatogram where matrix effects occur.
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices such as plasma and urine, common sources of interference include phospholipids, salts, endogenous metabolites, and anticoagulants. These components can co-elute with 3-Methylxanthine and interfere with its ionization in the mass spectrometer source.
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, a "dilute-and-shoot" approach can be effective in minimizing matrix effects, especially for urine samples. Dilution reduces the concentration of interfering components along with the analyte. However, this approach may not be suitable for analytes at very low concentrations, as it can bring the analyte concentration below the limit of quantification (LOQ).
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A5: A stable isotope-labeled internal standard is a version of the analyte (in this case, 3-Methylxanthine) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in 3-Methylxanthine quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantify the matrix effect using the post-extraction spike method across at least six different lots of the biological matrix. If the coefficient of variation (CV%) of the matrix factor is greater than 15%, it indicates significant variability.
-
Improve Sample Preparation: More rigorous sample cleanup can remove interfering components. Consider switching from a simple protein precipitation method to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize Chromatography: Modify the chromatographic conditions to separate 3-Methylxanthine from the interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of HPLC column.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS of 3-Methylxanthine is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Issue 2: Low signal intensity (ion suppression) for 3-Methylxanthine.
Possible Cause: Co-elution of phospholipids or other endogenous components that suppress the ionization of 3-Methylxanthine.
Troubleshooting Steps:
-
Phospholipid Removal: If using protein precipitation, be aware that this method is prone to significant ion suppression from phospholipids. Consider specialized phospholipid removal plates or cartridges.
-
Solid-Phase Extraction (SPE): Employ an appropriate SPE sorbent and a well-developed protocol to effectively remove interferences. A reversed-phase C18 cartridge is commonly used for methylxanthine extraction from urine.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE conditions, such as the choice of organic solvent and the pH of the aqueous phase, to selectively extract 3-Methylxanthine while leaving interfering substances behind. Adjusting the pH to be two units away from the pKa of 3-Methylxanthine can improve the selectivity of the extraction.
-
Chromatographic Separation: Ensure that the HPLC method provides sufficient separation of 3-Methylxanthine from the early-eluting, highly polar matrix components that are often a source of ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3-Methylxanthine in Urine
This protocol is a representative method for cleaning up urine samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Dilute the supernatant 1:1 with a suitable buffer, for example, 0.1 M phosphate buffer (pH 6.0).
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences without eluting the analyte.
-
Elution: Elute 3-Methylxanthine from the cartridge with an appropriate volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as methanol or acetonitrile. A mixture of chloroform and 2-propanol (80:20, v/v) has also been reported for eluting methylxanthines.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for 3-Methylxanthine in Plasma
This protocol is a rapid method for sample cleanup but may be more susceptible to matrix effects.
-
Sample Preparation: To 100 µL of plasma sample, add the internal standard solution.
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins. Perchloric acid has also been used for the precipitation of plasma proteins for methylxanthine analysis.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects in Bioanalysis
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect Mitigation | Throughput | Selectivity |
| Protein Precipitation (PPT) | 85 - 115 | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | Moderate to High | Medium | Medium to High |
| Solid-Phase Extraction (SPE) | 80 - 110 | High | Medium | High |
| Dilute-and-Shoot | Not Applicable | Moderate | Very High | Low |
Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and protocol optimization.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of 3-Methylxanthine.
dealing with poor signal intensity of 3-Methylxanthine-13C4,15N3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 3-Methylxanthine-13C4,15N3, with a focus on resolving poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a stable isotope-labeled version of 3-Methylxanthine. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of 3-Methylxanthine in complex biological matrices.[1] The isotopic labels (13C and 15N) give it a distinct mass from the unlabeled endogenous compound, allowing for precise quantification.
Q2: I am observing a weak or no signal for my this compound internal standard. What are the potential causes?
A2: Poor signal intensity for an isotope-labeled internal standard like this compound can stem from several factors, including:
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect settings for the ion source, fragmentation, or detector can lead to inefficient ion generation and detection.
-
Sample Preparation Issues: Inefficient extraction, sample degradation, or the presence of interfering substances from the sample matrix can suppress the signal.
-
Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or issues with the mobile phase can all contribute to low signal intensity.
-
Solution Stability: Degradation of the compound in the stock or working solutions can lead to a lower effective concentration being analyzed.
Q3: How can I confirm the stability of my this compound solutions?
A3: To ensure the stability of your standard solutions, it is recommended to prepare fresh working solutions from a stock solution stored under appropriate conditions (typically at -20°C or -80°C for long-term storage).[2] You can assess stability by comparing the signal intensity of a freshly prepared standard to an older one. Any significant decrease in signal may indicate degradation. For short-term use, solutions are often stable for about a month when stored at -20°C.[2]
Troubleshooting Guide: Poor Signal Intensity
This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.
Step 1: Verify Mass Spectrometer Performance
The first step is to ensure the mass spectrometer is functioning correctly and is properly tuned for your analyte.
Troubleshooting Workflow for MS Performance
Caption: Workflow to verify and optimize mass spectrometer performance.
Step 2: Evaluate Sample Preparation and Matrix Effects
If the mass spectrometer is performing optimally, the issue may lie in the sample preparation process or interference from the sample matrix. Matrix effects, such as ion suppression, occur when co-eluting compounds from the biological sample interfere with the ionization of the target analyte.[3][4]
Key Considerations for Sample Preparation:
-
Extraction Efficiency: Ensure your extraction method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE, or Protein Precipitation - PPT) is efficient for 3-Methylxanthine. Inefficient recovery will lead to a weaker signal.
-
Matrix Effects: Biological matrices like plasma and urine contain endogenous components (salts, phospholipids, etc.) that can suppress the ionization of your analyte.[5][6]
-
Phospholipid Removal: In plasma samples, phospholipids are a common cause of ion suppression.[5] Consider using a phospholipid removal plate or a specific extraction protocol designed to eliminate them.
Experimental Protocol to Assess Matrix Effects:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample and then spike the this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike the this compound into the blank biological matrix before the extraction process.
-
-
Analyze all three sets using the same LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data Summary: Interpreting Matrix Effect Results
| Matrix Effect (%) | Interpretation | Recommended Action |
| > 115% | Significant Ion Enhancement | Dilute sample, improve chromatographic separation, or use a more robust sample cleanup method. |
| 85% - 115% | No significant matrix effect | Proceed with the current method. |
| < 85% | Significant Ion Suppression | Dilute sample, improve chromatographic separation, or use a more robust sample cleanup method. |
Step 3: Optimize Chromatographic Conditions
Poor chromatography can lead to peak broadening and co-elution with interfering substances, resulting in reduced signal intensity.
Troubleshooting Logic for Chromatography
Caption: A logical approach to troubleshooting chromatographic issues.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 3-Methylxanthine
This protocol is a general starting point and may require optimization for your specific instrument and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Methylxanthine: Precursor Ion (Q1) m/z 167.1 -> Product Ion (Q3) m/z 110.1
-
This compound: Precursor Ion (Q1) m/z 174.1 -> Product Ion (Q3) m/z 114.1
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Energy: ~20-30 eV
-
-
MS Parameter Optimization Summary
| Parameter | Typical Range | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of charged droplets. |
| Source Temperature | 120 - 150 °C | Aids in solvent evaporation without degrading the analyte. |
| Desolvation Temp. | 350 - 500 °C | Facilitates the release of ions from the solvent droplets. |
| Collision Energy | 15 - 40 eV | Optimizes the fragmentation of the precursor ion to the product ion. |
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is suitable for cleaning up plasma samples prior to LC-MS/MS analysis.[7]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 20 µL of this compound internal standard solution and 880 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
By systematically working through these troubleshooting steps and utilizing the provided protocols, researchers can effectively diagnose and resolve issues of poor signal intensity for this compound, leading to more accurate and reliable experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. longdom.org [longdom.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: 3-Methylxanthine Analysis by ESI-MS
Welcome to the technical support center for troubleshooting Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 3-Methylxanthine. This resource provides guidance for researchers, scientists, and drug development professionals encountering challenges with ion suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My 3-Methylxanthine signal is low and inconsistent. How do I confirm if ion suppression is the cause?
A1: Low and variable signal intensity is a common symptom of ion suppression.[1][2] Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte, 3-Methylxanthine.[1][3] To confirm this, a post-column infusion experiment is the most definitive method.[4][5][6]
This experiment involves continuously infusing a standard solution of 3-Methylxanthine into the mobile phase after the analytical column but before the ESI source.[4][6] You then inject a blank matrix sample (e.g., plasma extract without the analyte). A drop in the constant signal baseline at specific retention times indicates that components from your matrix are eluting and suppressing the 3-Methylxanthine signal.[5][6]
Q2: I've confirmed matrix effects are causing ion suppression. What are the most effective ways to eliminate this?
A2: The most effective strategy is to improve your sample preparation to remove interfering matrix components before they enter the LC-MS system.[7][8] The primary sources of ion suppression in biological samples like plasma or urine are salts, proteins, and particularly phospholipids.[6][7][9]
Here are the primary strategies, from most to least effective in removing interferences:
-
Solid-Phase Extraction (SPE): This is a highly effective and selective method for cleaning up complex samples.[8][9][10][11] It can efficiently remove salts, phospholipids, and other interferences, leading to a significant reduction in ion suppression.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for partitioning your analyte away from polar interferences like salts and proteins.[1][4]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least selective method.[4][11] It removes proteins but leaves behind many other matrix components, such as phospholipids and salts, which are major contributors to ion suppression.[6][7]
Q3: Can I mitigate ion suppression without changing my sample preparation protocol?
A3: While improving sample cleanup is the best approach, you can take other steps to mitigate ion suppression:[3]
-
Chromatographic Separation: Modify your LC gradient to better separate 3-Methylxanthine from the co-eluting interferences. If the suppressing compounds do not elute at the same time as your analyte, they will not cause suppression.[4]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering species.[4] However, this will also reduce the concentration of 3-Methylxanthine, which may compromise the sensitivity of your assay.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as ¹³C- or ²H-labeled 3-Methylxanthine, will co-elute and experience the same degree of ion suppression as the analyte.[4][13] This allows for accurate quantification because the analyte-to-internal standard ratio remains constant, compensating for the signal loss.[4]
-
Optimize ESI Source Parameters: Adjusting parameters like sprayer voltage and position can sometimes improve signal, but this is often analyte-dependent and may not fully overcome significant matrix effects.[9]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS and why is it a concern for 3-Methylxanthine analysis?
A1: Ion suppression is a phenomenon where the signal intensity of a target analyte, like 3-Methylxanthine, is reduced due to the presence of other co-eluting compounds (the "matrix").[3][8] In the ESI source, there is a competition for ionization efficiency.[4][8] Components from the sample matrix, especially in biological fluids like plasma or urine, can compete for charge or alter the droplet properties in the ESI plume, hindering the formation of gas-phase ions of 3-Methylxanthine.[4][5] This leads to poor sensitivity, inaccurate quantification, and reduced reproducibility, which are critical concerns in drug development and clinical research.[5]
Q2: What are the most common sources of ion suppression when analyzing biological samples?
A2: For bioanalytical methods, the most common sources of ion suppression include:
-
Phospholipids: Abundant in plasma and tissue samples, these are a primary cause of ion suppression.[6][7]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from buffers or the biological matrix itself can form adducts and suppress the analyte signal.[9][13]
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete for ionization.
-
Mobile Phase Additives: Non-volatile additives like trifluoroacetic acid (TFA) or triethylamine (TEA) are known to cause significant ion suppression.[9][13] It is better to use volatile additives like formic acid.[9]
Q3: How do different sample preparation techniques compare in reducing ion suppression?
A3: The choice of sample preparation has a direct impact on the degree of ion suppression. More rigorous cleanup methods yield cleaner extracts and better data quality.
| Technique | Selectivity | Effectiveness for Removing Phospholipids | Effectiveness for Removing Salts | Overall Impact on Ion Suppression |
| Protein Precipitation (PPT) | Low | Poor | Poor | High suppression often remains[6] |
| Liquid-Liquid Extraction (LLE) | Moderate | Good | Excellent | Significant reduction in suppression[1][4] |
| Solid-Phase Extraction (SPE) | High | Excellent | Excellent | Most effective at minimizing suppression[8][9] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol helps identify at which retention times matrix components are causing ion suppression.[6]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary tubing
-
Standard solution of 3-Methylxanthine (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract (e.g., plasma processed by your current sample prep method, without analyte)
Procedure:
-
Set up your LC-MS/MS method as you would for a normal sample run.
-
Disconnect the tubing from the LC that goes into the ESI source.
-
Using a tee-union, connect the LC flow path and the syringe pump outlet together. Connect the combined flow to the ESI source.
-
Begin infusing the 3-Methylxanthine standard solution at a low, constant flow rate (e.g., 10-20 µL/min) using the syringe pump.
-
Start data acquisition on the mass spectrometer, monitoring the MRM transition for 3-Methylxanthine. You should observe a stable, continuous signal.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the signal for the infused 3-Methylxanthine throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression caused by eluting matrix components.[5][6]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
This is a general protocol for cleaning up plasma samples to reduce matrix effects for 3-Methylxanthine analysis.[10] Cartridge type and specific solvents should be optimized for your specific application.
Materials:
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Plasma sample containing 3-Methylxanthine
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of Methanol through it, followed by 2 mL of deionized water. Do not let the sorbent bed go dry.[10]
-
Sample Loading: Dilute 100 µL of the plasma sample with 1 mL of water.[10] Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% Methanol in water to remove polar interferences like salts.[14]
-
Elution: Elute 3-Methylxanthine from the cartridge using 2 mL of Methanol.[10]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[10]
Visualizations
Caption: A workflow diagram for troubleshooting ion suppression.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. ionsource.com [ionsource.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation for 3-Methylxanthine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Methylxanthine, a metabolite of caffeine and theophylline, is crucial for pharmacokinetic studies, drug monitoring, and food safety analysis. This guide provides an objective comparison of various analytical methods for 3-Methylxanthine quantification, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The quantification of 3-Methylxanthine is often performed concurrently with other methylxanthines such as caffeine, theobromine, and theophylline. The most prevalent analytical techniques include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Performance Comparison
The following table summarizes the validation parameters of different analytical methods for the quantification of methylxanthines, providing a basis for selecting the most appropriate method for a specific application.
| Method | Analyte(s) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-DAD | Theobromine, Theophylline, Caffeine | 1 - 100 | - | - | 98.15 - 108.88 | [1] |
| LC-MS | Theobromine, Theophylline | 0.06 - 100 | - | 0.06 | 70.1 - 94.4 | [2][3] |
| UHPLC-MS | Theobromine, Theophylline | 0.03 - 5 | 0.015 (Theobromine), 0.01 (Theophylline) | - | 82.4 - 96.6 | [4] |
| HPLC | Theophylline, 1-methylxanthine, 3-methylxanthine, etc. | - | 50-60 ng/mL | - | - | [5] |
| HPLC (Monolithic) | Methylxanthines and metabolites | - | - | 14-41 ng/mL | 82.06 - 98.34 | [6] |
Note: Data for 3-Methylxanthine is often grouped with other methylxanthines. The performance of a method for theophylline, a structural isomer, is a strong indicator of its potential performance for 3-Methylxanthine.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the key techniques.
HPLC-DAD Method
This method is robust and widely accessible for the quantification of methylxanthines.
Sample Preparation:
-
Solid samples are ground into a fine powder.
-
Extraction is performed with a suitable solvent, such as a water/ethanol mixture.
-
The extract is centrifuged and filtered through a 0.45 µm filter prior to injection.
Chromatographic Conditions:
-
Column: Kinetex® C18 reversed-phase column (150 × 3 mm, 2.6 µm)[1]
-
Mobile Phase: Isocratic elution with water (85%) and ethanol (15%)[1]
-
Flow Rate: 0.1 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: DAD at 272 nm[1]
LC-MS/MS Method
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[7]
Sample Preparation (Human Plasma):
-
Perform solid-phase extraction (SPE) to clean up the plasma sample.[7]
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Liquid chromatography is used for separation.[7]
-
Ionization: Electrospray ionization (ESI) in positive mode.[7]
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.[7]
UHPLC-MS Method
This technique offers rapid and sensitive analysis, making it suitable for high-throughput screening.[8]
Sample Preparation (Tea Samples):
-
Grind tea samples to a fine powder.[8]
-
Extract with water and filter the solution.
-
Inject the filtered extract into the UHPLC-MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Nucleodur C18 Polar Tec (50 × 2 mm id; 1.8 µm particle size)[4]
-
Mobile Phase: Isocratic elution with 90% water and 10% acetonitrile with 1% formic acid[4]
-
Flow Rate: 0.5 mL/min[4]
-
Column Temperature: 70 °C[4]
-
Detection: Mass spectrometer operated in Single Ion Recording (SIR) mode with an ESI+ interface[4]
Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability of the generated data. The following diagram illustrates a typical workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. azolifesciences.com [azolifesciences.com]
A Comparative Analysis of 3-Methylxanthine-13C4,15N3 and Deuterated Internal Standards in Quantitative Bioanalysis
In the realm of pharmacokinetic and metabolic profiling, particularly in drug development and clinical research, the accurate quantification of analytes is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a well-established practice to correct for sample preparation variability and matrix effects. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. Stable isotope-labeled (SIL) internal standards are considered the gold standard. This guide provides a detailed comparison between a heavy-atom SIL internal standard, 3-Methylxanthine-13C4,15N3, and commonly used deuterated internal standards for the quantification of 3-Methylxanthine.
3-Methylxanthine is a metabolite of caffeine and theophylline, making its accurate measurement critical in pharmacological and toxicological studies. The choice of internal standard can significantly impact the quality of the resulting data. While both heavy-atom and deuterated standards are used, their performance can differ, primarily due to isotopic effects.
Key Performance Parameters: A Head-to-Head Comparison
The primary differences between 13C/15N-labeled and deuterated (2H) internal standards stem from the nature of the isotopic label. Heavier isotopes like 13C and 15N are less likely to cause a chromatographic shift or alter the metabolic stability of the molecule compared to deuterium. This is because the larger mass difference between hydrogen and deuterium can lead to differential behavior both in the chromatographic column and in biological systems.
For instance, the replacement of hydrogen with deuterium can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect". This can be particularly problematic if the peak integration is not carefully monitored. Furthermore, if deuterium is placed on a site of active metabolism, the deuterated standard may be metabolized at a different rate than the analyte, leading to inaccurate quantification.
In contrast, 13C and 15N are heavier isotopes that are incorporated into the carbon and nitrogen backbone of the molecule. This labeling strategy results in an internal standard that is chemically and chromatographically almost identical to the analyte, minimizing the risk of isotopic effects.
The following table summarizes the key performance characteristics based on established principles of internal standard use in mass spectrometry.
| Performance Parameter | This compound | Deuterated 3-Methylxanthine (e.g., 3-Methylxanthine-d3) | Rationale |
| Chromatographic Co-elution | Excellent | Generally good, but potential for slight retention time shift | The larger relative mass difference between H and D can lead to a chromatographic isotope effect. 13C and 15N have a smaller relative mass difference, resulting in negligible shifts. |
| Metabolic Stability | Identical to analyte | Can differ if deuteration site is metabolically active | C-D bonds can be stronger than C-H bonds, potentially slowing metabolism at that site (kinetic isotope effect). 13C and 15N do not typically alter metabolic rates. |
| Ionization Efficiency | Identical to analyte | Generally identical, but can be affected by chromatographic shift | If the IS and analyte elute at different times, they may experience different matrix effects, altering their ionization efficiency. |
| Risk of Isotopic Contribution | Minimal | Low, but possible "back-exchange" in some cases | In certain solvents or biological conditions, deuterium can be labile and exchange with hydrogen, although this is less common with methyl group labeling. |
| Accuracy & Precision | High | Generally high, but can be compromised by the factors above | The closer the IS behaves to the analyte, the better it corrects for variability, leading to higher accuracy and precision. |
Experimental Protocol: Quantification of 3-Methylxanthine in Human Plasma
The following is a representative experimental protocol for the extraction and analysis of 3-Methylxanthine from human plasma using LC-MS/MS. This protocol is suitable for comparing the performance of this compound and a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or deuterated 3-Methylxanthine).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 3-Methylxanthine from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
3-Methylxanthine: Q1/Q3 (e.g., m/z 167.1 -> 110.1)
-
This compound: Q1/Q3 (e.g., m/z 174.1 -> 114.1)
-
Deuterated 3-Methylxanthine (d3): Q1/Q3 (e.g., m/z 170.1 -> 113.1)
-
Visualizing the Workflow and Concepts
The following diagrams illustrate the experimental workflow and the principle of internal standardization.
Caption: Experimental workflow for 3-Methylxanthine quantification.
Caption: Principle of matrix effect compensation by an internal standard.
Conclusion
While deuterated internal standards are widely used and can provide reliable results, they carry a higher intrinsic risk of chromatographic shifts and altered metabolic stability compared to heavy-atom internal standards like this compound. The incorporation of 13C and 15N into the molecular backbone of 3-Methylxanthine results in an internal standard that is a near-perfect chemical and physical mimic of the analyte. For high-stakes applications such as regulated bioanalysis in drug development, the superior performance and reduced risk of analytical artifacts make this compound the preferred choice for robust and accurate quantification. When developing new assays, it is recommended to evaluate the performance of the chosen internal standard to ensure it meets the required standards for accuracy and precision.
Stable Isotope Dilution: The Gold Standard for Accuracy and Precision in Metabolite Analysis
In the landscape of metabolomics, the precise and accurate quantification of metabolites is paramount for generating reliable and impactful research. For researchers, scientists, and drug development professionals, the choice of analytical technique can significantly influence experimental outcomes. This guide provides a comprehensive comparison of stable isotope dilution (SID) coupled with mass spectrometry (MS) against other common analytical methodologies, supported by experimental data and detailed protocols.
Stable isotope dilution is widely regarded as the gold standard for quantitative analysis due to its ability to correct for sample loss during preparation and for matrix effects during analysis.[1][2] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass, provides the highest possible analytical specificity for quantitative determinations.[3]
Comparative Analysis of Analytical Techniques
The selection of an analytical platform in metabolomics depends on various factors, including selectivity, accuracy, precision, speed, and sensitivity.[4] While no single technique can capture the entire metabolome, SID-MS offers distinct advantages in accuracy and precision. The following table summarizes the key characteristics of major analytical platforms used in metabolite analysis.
| Technique | Accuracy | Precision (Reproducibility) | Sensitivity (LOD) | Throughput | Strengths | Limitations |
| Stable Isotope Dilution-Mass Spectrometry (SID-MS) | Excellent | Excellent | High (sub-femtomole levels detectable)[5] | Medium to High | Corrects for matrix effects and sample loss[1]; High specificity[3] | Not all isotopically labeled standards are commercially available[1]; Can be more expensive and time-consuming to set up |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Good to Excellent | High | High (0.5 µM)[6] | High | Excellent for volatile compounds[5]; Extensive spectral libraries available | Requires chemical derivatization for non-volatile compounds; Samples are not recoverable |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Good | Good to High | High | High | Wide applicability for polar and non-polar compounds[7]; High sensitivity | Susceptible to matrix effects and ion suppression; Reproducibility can be a challenge[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Good | Excellent | Low | Low | Non-destructive[6]; Minimal sample preparation; Highly reproducible | Relatively insensitive compared to MS-based techniques[6]; Poor selectivity for complex mixtures |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Good to Excellent | Good | High | Medium | Excellent separation efficiency for charged metabolites[7] | Slower separation times compared to HPLC; More suitable for charged analytes |
Quantitative Performance Data
The superior accuracy and precision of SID-MS have been demonstrated in numerous studies. Below is a summary of reported performance data from validation studies of SID-LC-MS/MS methods for the quantification of various metabolites.
| Metabolite Class | Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| Hydrogen Sulfide (H₂S) and Thiols | 98.9 - 104.4 | Not specified | Not specified | [8] |
| Amino Acids | Not specified (described as "excellent") | Not specified (described as "excellent") | Not specified (described as "excellent") | [9] |
| General Metabolites (using DMMIC derivatization) | 83.4 - 115.7 | 1.4 - 19.8 | 1.6 - 19.0 | [8] |
| Natural ¹³C Isotopes (60 metabolites) | Measured relative isotope abundance was 1.1% ± 1.3% lower than theoretical | Average standard deviation of 0.4% | Not specified | [10] |
RSD: Relative Standard Deviation
Experimental Workflow and Protocols
The general workflow for a stable isotope dilution experiment involves sample preparation, spiking with the isotopically labeled internal standard, chromatographic separation, and mass spectrometric analysis.
Caption: General workflow for metabolite quantification using stable isotope dilution mass spectrometry.
Detailed Experimental Protocol: A Generalized Approach
While specific protocols vary depending on the metabolite and sample matrix, a generalized protocol for SID-LC-MS/MS analysis is as follows:
-
Preparation of Standards:
-
Prepare a stock solution of the non-labeled metabolite (analyte) of known concentration.
-
Prepare a stock solution of the stable isotope-labeled internal standard (IS) of known concentration.
-
Create a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with varying concentrations of the analyte and a fixed concentration of the IS.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.
-
Add a precise volume of the IS solution to each sample, quality control (QC) sample, and calibration standard.[1]
-
Perform protein precipitation and/or liquid-liquid extraction to remove interfering substances. A common method is to add a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the reconstituted sample onto an appropriate liquid chromatography column (e.g., a reversed-phase C18 column).[3]
-
Separate the analyte and IS from other matrix components using a gradient of mobile phases.
-
Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[3] This involves selecting the precursor ion of the analyte and IS and monitoring specific product ions after fragmentation.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the IS in the chromatograms.
-
Calculate the ratio of the analyte peak area to the IS peak area for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[3]
-
Logical Relationships in SID-MS
The core principle of stable isotope dilution relies on the assumption that the analyte and the internal standard behave identically during sample processing and analysis.
Caption: The principle of stable isotope dilution for accurate quantification.
By adding the internal standard at the beginning of the sample preparation process, any losses or variations that occur will affect both the analyte and the standard equally, thus preserving the ratio of their concentrations.[1] This allows for highly accurate and precise quantification, making SID-MS an indispensable tool for demanding applications in research and drug development.
References
- 1. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 2. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics - Wikipedia [en.wikipedia.org]
- 7. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 3-Methylxanthine Quantification: An Inter-Laboratory Comparison
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Methylxanthine (3-MX), a key metabolite of caffeine and theophylline, is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological effects. This guide provides a comprehensive comparison of the most common analytical methods used for 3-Methylxanthine quantification, supported by experimental data and detailed protocols to aid in methodology selection and inter-laboratory result validation.
Overview of Quantification Methods
The primary analytical techniques for the quantification of 3-Methylxanthine in biological matrices include High-Performance Liquid Chromatography (HPLC) often coupled with Diode-Array Detection (DAD) or Ultraviolet (UV) detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Quantitative Performance Comparison
The performance of these methods varies significantly. Below is a summary of typical validation parameters reported in scientific literature. Note that performance can vary based on the specific instrumentation, reagents, and sample matrix.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery | Citation(s) |
| HPLC-UV | Mono- and Dimethylxanthines | Plasma | Not Specified | 100 ng/mL for 3-MX | Not Specified | |
| HPLC | Methylxanthines & metabolites | Urine | Not Specified | 14 - 41 ng/mL | 82.06 - 98.34% | |
| LC-MS | Methylxanthines | Dietary Supplements | 0.06 - 100 µg/mL | 0.06 µg/mL | 70.1 - 94.4% | |
| UHPLC-MS | Theophylline (isomer of 3-MX) | Tea | 0.03 - 3 µg/mL | Not specified (LOD = 0.01 µg/mL) | Not Specified | |
| LC-MS/MS | Methylxanthines & metabolites | Human Plasma | 40 - 800 ng/mL | Not Specified | Not Specified |
Note: Data for GC-MS and ELISA specific to 3-Methylxanthine are not widely published, reflecting their less common application for this specific analyte compared to HPLC and LC-MS/MS.
Key Signaling and Metabolic Pathways
3-Methylxanthine is a product of the hepatic metabolism of caffeine (1,3,7-trimethylxanthine). The primary metabolism of caffeine is mediated by the cytochrome P450 enzyme CYP1A2, which demethylates caffeine into paraxanthine, theobromine, and theophylline. Theophylline and theobromine can then be further metabolized to 3-Methylxanthine.
Experimental Protocols and Workflows
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for quantifying 3-Methylxanthine in complex biological matrices like plasma and urine.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike 100 µL of plasma with an appropriate internal standard.
-
Add 1 mL of water to the sample.
-
Condition a C18 SPE column with 2 mL of methanol, followed by 2 mL of water.
-
Load the sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
2. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase is a gradient mixture of water and methanol or acetonitrile with a small percentage of an acid like formic acid to improve ionization.
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for 3-Methylxanthine and its internal standard are monitored.
The following diagram illustrates a typical LC-MS/MS workflow.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
HPLC-UV/DAD is a robust and widely available technique for the analysis of methylxanthines. While less sensitive than LC-MS/MS, it is suitable for many applications.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add a suitable internal standard.
-
Extract the sample with a solvent mixture such as 20% isopropanol in chloroform.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV/DAD Analysis:
-
Chromatographic Column: A reversed-phase C18 or a silica gel column can be used.
-
Mobile Phase: For reversed-phase, a mixture of water and an organic solvent like methanol or acetonitrile is common. For normal-phase on a silica column, a mobile phase like dichloromethane with methanol-ammonium formate-formic acid can be used.
-
Detection: UV detection is typically performed at a wavelength around 270-280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-Methylxanthine, a derivatization step is usually required to increase volatility.
1. Sample Preparation and Derivatization:
-
Extract 3-Methylxanthine from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
Evaporate the solvent.
-
Derivatize the dried extract using a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, making the analyte more volatile.
2. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Injection: Split/splitless injection is common.
-
Detection: The mass spectrometer is operated in Electron Ionization (EI) mode, and quantification can be done using Selected Ion Monitoring (SIM).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
While no commercial ELISA kits specifically for 3-Methylxanthine are widely documented, a competitive ELISA could theoretically be developed. This method relies on the competition between unlabeled 3-Methylxanthine in the sample and a labeled 3-Methylxanthine conjugate for binding to a limited number of specific antibodies.
General Principle:
-
Microplate wells are coated with an antibody specific to 3-Methylxanthine.
-
The sample (containing unknown amounts of 3-Methylxanthine) and a known amount of enzyme-labeled 3-Methylxanthine are added to the wells.
-
They compete for binding to the antibody. Higher concentrations of 3-Methylxanthine in the sample result in less labeled antigen binding.
-
After washing, a substrate is added, and the enzyme converts it into a colored product.
-
The intensity of the color is inversely proportional to the concentration of 3-Methylxanthine in the sample.
Conclusion
The choice of quantification method for 3-Methylxanthine is a trade-off between sensitivity, selectivity, cost, and throughput.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.
-
HPLC-UV/DAD is a robust, cost-effective, and widely available method suitable for applications where high sensitivity is not the primary requirement.
-
GC-MS is a viable alternative, particularly for its high chromatographic resolution, but the need for derivatization can add complexity to sample preparation.
-
ELISA could offer high throughput for screening large numbers of samples, but the availability of specific reagents and potential cross-reactivity with other methylxanthines are significant considerations.
For reliable inter-laboratory comparisons, it is essential to use well-validated methods, incorporate appropriate quality controls, and ideally use certified reference materials. This guide provides the foundational information to assist laboratories in selecting and implementing the most appropriate method for their research needs.
Establishing Linearity and Range for 3-Methylxanthine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Methylxanthine (3-MX), establishing the linearity and range of an analytical method is a critical step in method validation, ensuring data accuracy and reliability. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of 3-Methylxanthine. The information presented is based on established analytical methodologies and follows the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS for 3-Methylxanthine analysis depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs. UPLC-MS/MS generally offers higher sensitivity and selectivity, making it suitable for complex biological matrices and low concentration levels. HPLC-UV is a robust and more accessible technique suitable for a variety of applications.
| Parameter | HPLC-UV | UPLC-MS/MS | Key Considerations |
| Linearity Range | Typically in the µg/mL to ng/mL range. For example, 1-100 µg/mL. | Generally offers a wider and lower linear range, often in the ng/mL to pg/mL range. For instance, 2.5-1200 ng/mL.[1] | The required range should encompass the expected concentrations of 3-Methylxanthine in the samples. |
| Correlation Coefficient (r²) | Typically ≥ 0.995 | Typically ≥ 0.999 | A higher r² value indicates a better fit of the calibration curve to the data points. |
| Limit of Quantitation (LOQ) | Generally in the low µg/mL to high ng/mL range. | Significantly lower, often in the low ng/mL to pg/mL range. | The LOQ must be low enough to accurately measure the lowest expected concentration of 3-Methylxanthine. |
| Selectivity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly selective due to the monitoring of specific mass transitions of the analyte. | Critical for complex matrices like plasma or urine to avoid overestimation of the analyte concentration. |
| Throughput | Longer run times compared to UPLC. | Shorter run times, allowing for higher sample throughput. | Important for studies with a large number of samples. |
Experimental Protocols
Adherence to a well-defined experimental protocol is paramount for obtaining reliable and reproducible results. Below are representative protocols for establishing the linearity and range for 3-Methylxanthine analysis using HPLC-UV and UPLC-MS/MS.
HPLC-UV Method
1. Preparation of Standard Solutions:
-
Prepare a stock solution of 3-Methylxanthine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentrations covering the expected analytical range (e.g., 1, 5, 10, 50, 100 µg/mL).[2]
-
Prepare a blank sample (solvent without the analyte) and a zero sample (matrix without the analyte, if applicable).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for 3-Methylxanthine (approximately 272 nm).[1]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
3. Data Analysis:
-
Inject each calibration standard in triplicate.
-
Record the peak area or peak height for each injection.
-
Construct a calibration curve by plotting the mean peak area/height against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.[3]
UPLC-MS/MS Method
1. Preparation of Standard Solutions:
-
Prepare a stock solution of 3-Methylxanthine (1 mg/mL) and an internal standard (IS), such as a stable isotope-labeled 3-Methylxanthine (e.g., ³H-3-Methylxanthine), in methanol.
-
Prepare a series of at least six to eight calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike a fixed concentration of the IS into each calibration standard, blank, and quality control (QC) samples.
2. Sample Preparation (for biological matrices like plasma):
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile or methanol.[4]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[5]
3. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 3-Methylxanthine and its IS.
4. Data Analysis:
-
Inject each calibration standard in duplicate or triplicate.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Perform a weighted (e.g., 1/x or 1/x²) linear regression analysis to obtain the calibration curve equation, correlation coefficient (r²), and other regression parameters.
Workflow for Establishing Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method for 3-Methylxanthine, in accordance with ICH guidelines.
Caption: Workflow for establishing linearity and range in analytical method validation.
References
Navigating the Lower Limits of Detection: A Comparative Guide for 3-Methylxanthine Analysis
The use of stable isotope-labeled internal standards, such as 3-Methylxanthine-¹³C₄,¹⁵N₃, is a well-established strategy in quantitative mass spectrometry to correct for matrix effects and variations during sample preparation and analysis, thereby enhancing accuracy and precision. The LOD and LOQ for such an internal standard are inherently linked to the analytical method's sensitivity for the unlabeled analyte it is used to quantify.
Comparative Analysis of Detection and Quantification Limits
The following table summarizes the limits of detection and quantification for common methylxanthines, which can be considered representative of the performance achievable for 3-Methylxanthine in a validated LC-MS/MS method.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Theophylline | 10 ng/mL | 0.03 µg/mL | UHPLC-MS[1] |
| Theobromine | 15 ng/mL | 0.05 µg/mL | UHPLC-MS[1] |
| Caffeine | 25 ng/mL | 0.08 µg/mL | UHPLC-MS[1] |
| Methylxanthines | Not Specified | 0.06 µg/mL or µg/g | LC-MS[2][3] |
Note: The performance of an analytical method is highly dependent on the specific instrumentation, matrix, and experimental conditions.
Experimental Protocol for LOD and LOQ Determination
The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical component of analytical method validation. The following is a detailed, representative protocol for establishing these parameters for a methylxanthine, such as 3-Methylxanthine, using a stable isotope-labeled internal standard like 3-Methylxanthine-¹³C₄,¹⁵N₃.
Materials and Reagents
-
Analytes: 3-Methylxanthine, Theophylline, Theobromine, Caffeine (analytical standards)
-
Internal Standard: 3-Methylxanthine-¹³C₄,¹⁵N₃
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Additives: Formic acid or ammonium acetate (for mobile phase modification)
-
Matrix: Human plasma (or other relevant biological matrix)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Spiking: Prepare a series of calibration standards by spiking known concentrations of the analyte (e.g., 3-Methylxanthine) into the biological matrix.
-
Internal Standard Addition: Add a constant concentration of the internal standard (3-Methylxanthine-¹³C₄,¹⁵N₃) to all calibration standards, quality control samples, and unknown samples.
-
Protein Precipitation: Precipitate proteins in the plasma samples by adding a threefold volume of cold acetonitrile.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of methylxanthines.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.
Data Analysis and LOD/LOQ Calculation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
LOD Determination: The LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3.
-
LOQ Determination: The LOQ is generally established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10 and within 20% of the nominal concentration).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the LOD and LOQ of a methylxanthine using an internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
References
- 1. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
performance characteristics of different mass spectrometers for isotope analysis
For researchers, scientists, and professionals in drug development, the precise measurement of isotope ratios is crucial for a wide range of applications, from metabolic tracing to geological dating. The choice of mass spectrometer is a critical decision that directly impacts the quality and utility of the resulting data. This guide provides an objective comparison of the performance characteristics of leading mass spectrometry technologies for isotope analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate instrument for your research needs.
This document delves into the key performance indicators of four major types of mass spectrometers used for isotope analysis: Thermal Ionization Mass Spectrometry (TIMS), Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), and Accelerator Mass Spectrometry (AMS). We will explore their precision, accuracy, sensitivity, sample throughput, and primary applications, offering a comprehensive overview to inform your analytical strategy.
Performance Characteristics at a Glance
The selection of a mass spectrometer for isotope analysis is a trade-off between various performance characteristics. The following table summarizes the key quantitative data for each of the discussed technologies, providing a clear comparison to facilitate your decision-making process.
| Feature | Thermal Ionization Mass Spectrometry (TIMS) | Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Accelerator Mass Spectrometry (AMS) |
| Precision | Very High (e.g., 2 ppm for ⁸⁸Sr/⁸⁶Sr, 19 ppm for ⁸⁴Sr/⁸⁶Sr)[1][2] | High (e.g., < 100 ppm for Pb isotopes, <0.002% RSD for ⁸⁷Sr/⁸⁶Sr)[3][4] | High (approx. 1% at 0.01-0.001% enrichment)[5] | N/A (focus on counting rare isotopes) |
| Accuracy | Very High (often considered the "gold standard")[6] | High (requires correction for mass bias)[4][6] | High (requires calibration with standards)[7][8] | Very High (for isotope ratios) |
| Sensitivity | High (ng to pg sample sizes)[2] | Very High (ng/g to pg/g concentration range)[3] | High (pmol to nmol range) | Extremely High (sub-pg equivalents per mL, attomolar levels)[9][10] |
| Sample Throughput | Low | High[11] | High | Low to Medium |
| Major Applications | Geochronology, geochemistry, high-precision radiogenic isotope analysis[12][13] | Geochemistry, environmental science, nuclear forensics, biomedical tracing[3][4] | Metabolism studies, food authenticity, doping control, environmental monitoring[5][14][15] | Radiocarbon dating, drug metabolism (ADME) studies, biomedical tracing with long-lived isotopes[9][10][16][17] |
Visualizing the Workflow: A Generalized Approach to Isotope Analysis
The following diagram illustrates a typical experimental workflow for isotope analysis using mass spectrometry. This generalized pathway highlights the key stages from sample collection to data interpretation, providing a conceptual framework for understanding the analytical process.
Figure 1. A generalized workflow for isotope analysis by mass spectrometry.
In-Depth Look at Mass Spectrometry Techniques
Thermal Ionization Mass Spectrometry (TIMS)
TIMS is a well-established technique renowned for its exceptional precision and accuracy, often serving as the benchmark for isotope ratio measurements.[6] It is particularly powerful for the analysis of non-volatile elements.
Experimental Protocol Outline for Strontium (Sr) Isotope Analysis:
-
Sample Digestion: The sample (e.g., rock powder, biological tissue) is dissolved using strong acids.
-
Strontium Separation: Strontium is chemically separated from the sample matrix using ion exchange chromatography. This step is crucial to eliminate isobaric interferences (elements with the same mass).
-
Filament Loading: A purified Sr solution is loaded onto a metal filament (e.g., rhenium).
-
Mass Spectrometry: The filament is heated in the mass spectrometer's ion source, causing the sample to ionize. The ions are then accelerated, separated by their mass-to-charge ratio in a magnetic field, and detected by Faraday cups.
-
Data Correction: To achieve the highest accuracy, a double-spike technique may be employed. This involves adding a known amount of an artificially enriched isotopic standard to the sample before analysis to correct for instrumental mass fractionation.
Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS offers a significant advantage in terms of sample throughput and the ability to analyze a wider range of elements compared to TIMS.[11] It utilizes an inductively coupled plasma source to efficiently ionize the sample.
Experimental Protocol Outline for Lead (Pb) Isotope Analysis:
-
Sample Digestion: Similar to TIMS, the sample is first digested to bring the lead into solution.
-
Lead Separation: Ion exchange chromatography is used to separate lead from the matrix.
-
Sample Introduction: The dissolved sample is introduced into the argon plasma, which is at a temperature of 6,000-10,000 K, causing efficient ionization.
-
Mass Spectrometry: The ions are extracted from the plasma and guided into the mass analyzer, where they are separated by mass and simultaneously measured by multiple Faraday cup detectors.
-
Data Correction: Instrumental mass bias is a significant factor in MC-ICP-MS and is typically corrected for using a standard-sample-bracketing method, where the sample analysis is bracketed by analyses of a standard with a well-characterized isotopic composition.[4]
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS is the instrument of choice for compound-specific isotope analysis of volatile organic compounds. It couples a gas chromatograph for separation with an isotope ratio mass spectrometer for detection.
Experimental Protocol Outline for Carbon (¹³C) Isotope Analysis in Metabolic Studies:
-
Sample Extraction: Metabolites of interest are extracted from biological samples (e.g., plasma, urine).
-
Derivatization: To increase their volatility for GC analysis, the extracted metabolites are chemically modified (derivatized).
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the chromatographic column.
-
Combustion and Conversion: As each compound elutes from the GC column, it is passed through a combustion furnace where it is converted to CO₂.
-
IRMS Analysis: The resulting CO₂ gas is introduced into the ion source of the IRMS, and the ratio of ¹³CO₂ to ¹²CO₂ is measured to determine the carbon isotope ratio of the original compound.[14]
-
Calibration: The system is calibrated using reference materials with known isotopic compositions to ensure accuracy.[7][8]
Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive technique capable of detecting and counting rare, long-lived radioisotopes at extremely low concentrations.[9][10] Its primary application in the pharmaceutical industry is for tracking ¹⁴C-labeled compounds in absorption, distribution, metabolism, and excretion (ADME) studies.[17]
Experimental Protocol Outline for ¹⁴C Analysis in Drug Metabolism Studies:
-
Dosing: A subject is administered a microdose of a drug that has been labeled with ¹⁴C.
-
Sample Collection: Biological samples (e.g., blood, plasma, urine, feces) are collected over a specific time course.
-
Sample Preparation (Graphitization): The carbon in the biological sample is converted to graphite. This involves combustion of the sample to CO₂, followed by reduction to elemental carbon (graphite).
-
AMS Analysis: The graphite target is placed in the ion source of the AMS instrument. The ¹⁴C atoms are accelerated to high energies, stripped of their electrons, and then separated from other ions based on their mass, energy, and charge state. The individual ¹⁴C atoms are then counted by a detector.[16] This allows for the quantification of the drug and its metabolites at extremely low levels.[9]
Logical Relationships in Mass Spectrometer Selection
The choice of a mass spectrometer is a multifaceted decision that depends on the specific research question, the required level of performance, and practical considerations such as sample throughput and cost. The following diagram illustrates the logical relationships guiding this selection process.
Figure 2. Decision tree for selecting a mass spectrometer for isotope analysis.
By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can make an informed decision to select the most suitable mass spectrometry platform for their isotope analysis needs, ultimately leading to higher quality data and more impactful scientific discoveries.
References
- 1. A new method for TIMS high precision analysis of Ba and Sr isotopes for cosmochemical studies - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Isotope Ratio Mass Spectrometry and Required Isotope Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. metsol.com [metsol.com]
- 6. A simple method for obtaining highly accurate Pb isotope data by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. wada-ama.org [wada-ama.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pharmaron.com [pharmaron.com]
- 10. openmedscience.com [openmedscience.com]
- 11. High Precision Analytical Method for Stable Strontium Isotopes [geology.nju.edu.cn]
- 12. TIMS – Laboratory for Isotopes and Metals in the Environment (LIME) [lime.psu.edu]
- 13. Precise determination of strontium isotope ratios by TIMS to authenticate tomato geographical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unit 9: Crime: GC-IRMS [wwwchem.uwimona.edu.jm]
- 16. Accelerator mass spectrometry in pharmaceutical research and development--a new ultrasensitive analytical method for isotope measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Head-to-Head Battle for Quantification: Evaluating the Cost-Effectiveness of 13C/15N Labeled Standards
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics and metabolomics, the choice of quantification methodology is a critical decision with significant implications for experimental accuracy, throughput, and budget. This guide provides an objective comparison of using 13C/15N labeled standards, a widely adopted metabolic labeling strategy, against the prominent alternative of label-free quantification. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to make an informed decision on the most cost-effective approach for their specific research needs.
The use of stable isotope-labeled internal standards, particularly those incorporating 13C and 15N, has long been considered a gold standard for achieving high accuracy and precision in mass spectrometry-based quantification.[1][2] This approach, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involves the metabolic incorporation of "heavy" amino acids into proteins.[3][4] This allows for the direct comparison of protein abundance between different experimental conditions within the same mass spectrometry run, minimizing sample handling variability.[5]
However, the advent and refinement of label-free quantification methods present a compelling alternative, primarily driven by their perceived simplicity and lower upfront cost.[3][6] Label-free approaches quantify proteins by comparing the signal intensities or spectral counts of peptides across separate LC-MS/MS runs.[7] This guide will delve into a comprehensive cost-effectiveness analysis by comparing these two powerhouse techniques across several key performance metrics.
Quantitative Data Showdown: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key quantitative parameters of 13C/15N labeled standards (represented by SILAC) and label-free quantification.
| Parameter | 13C/15N Labeled Standards (SILAC) | Label-Free Quantification | Key Considerations |
| Cost per Sample | Higher initial cost due to labeled media and reagents (SILAC kits can cost ~$1,164).[8] Analysis of a SILAC sample can be around $224 per gel slice.[9] | Lower upfront cost per sample, with analysis ranging from approximately $325 to | The cost of SILAC can be a significant factor, especially for large-scale studies. Label-free methods are generally more cost-effective in terms of reagents.[3][6] However, label-free may require more replicates to achieve statistical power, potentially increasing overall instrument time and cost.[6][11] |
| Accuracy & Precision (Reproducibility) | Generally higher accuracy and precision due to the use of an internal standard in every sample, minimizing experimental variability.[2][6] SILAC is known to be a very accurate and precise quantitative method.[6] | Can be less precise due to run-to-run variability in chromatography and instrument performance.[6][11] Generally exhibits higher amounts of variance than metabolic labeling.[11] | SILAC's ability to combine samples early in the workflow reduces variability.[2] Label-free methods are highly dependent on consistent sample preparation and stable instrument performance.[6] |
| Dynamic Range | Typically a narrower dynamic range for quantification, with studies reporting ratios of less than ~20:1.[12][13] | Wider dynamic range, with some label-free methods demonstrating abundance differences up to ~60:1.[12][13] | The wider dynamic range of label-free methods can be advantageous for detecting large changes in protein expression. |
| Proteome Coverage | May have lower proteome coverage due to increased spectral complexity from the presence of both light and heavy peptides.[11] | Often provides higher proteome coverage, identifying more proteins in a single experiment.[3] | The simpler spectra in label-free experiments can lead to the identification of a larger number of proteins. |
| Sample Throughput | Lower throughput due to the time required for metabolic labeling (typically at least 5-6 cell doublings).[2] | Higher throughput as it does not require a lengthy labeling process.[6] | For studies with a large number of samples, the speed of label-free analysis is a significant advantage. |
| Flexibility | Primarily applicable to in-vitro cell culture models that can incorporate the labeled amino acids.[5] | Applicable to a wider range of sample types, including tissues and clinical samples that cannot be metabolically labeled.[3] | This is a major advantage of label-free quantification for clinical and translational research. |
Experimental Protocols: A Glimpse into the Workflow
To provide a practical understanding of the methodologies, detailed protocols for both SILAC and a typical label-free quantitative proteomics experiment are outlined below.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general overview of a SILAC experiment for quantitative proteomics.
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population (control) is grown in "light" medium containing normal amino acids (e.g., 12C6-Arginine, 12C6-Lysine).
-
The second population (experimental) is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine, 13C6-Lysine).
-
Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[2]
2. Sample Preparation:
-
After the desired experimental treatment, cells from the "light" and "heavy" populations are harvested.
-
The cell pellets are washed and then lysed to extract the proteins.
-
The protein concentrations of the "light" and "heavy" lysates are determined.
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed.
3. Protein Digestion:
-
The mixed protein sample is reduced, alkylated, and then digested into peptides using a protease, typically trypsin.
4. Peptide Fractionation and Desalting:
-
The resulting peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
The peptide fractions are then desalted using C18 spin columns.
5. LC-MS/MS Analysis:
-
The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the "light" and "heavy" peptides.
6. Data Analysis:
-
Specialized software (e.g., MaxQuant) is used to identify the peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
Protocol 2: Label-Free Quantitative Proteomics
This protocol outlines a general workflow for a label-free quantitative proteomics experiment.
1. Sample Preparation:
-
Each biological sample (e.g., control and treated) is processed independently.
-
Proteins are extracted from each sample, and the protein concentration is determined.
2. Protein Digestion:
-
An equal amount of protein from each sample is taken for digestion.
-
The proteins are reduced, alkylated, and digested into peptides using a protease like trypsin.
3. Peptide Desalting:
-
The resulting peptide mixtures are desalted using C18 spin columns.
4. LC-MS/MS Analysis:
-
Each desalted peptide sample is analyzed separately by LC-MS/MS. It is crucial to maintain consistent and reproducible chromatography and mass spectrometry conditions for all runs.
5. Data Analysis:
-
The raw data from each LC-MS/MS run is processed using software that can perform label-free quantification (e.g., MaxQuant, Proteome Discoverer).
-
Quantification can be based on either:
-
Spectral Counting: Counting the number of MS/MS spectra identified for a given protein.
-
Precursor Ion Intensity: Measuring the area under the curve of the peptide's chromatographic peak.
-
-
The software aligns the chromatographic runs and compares the quantitative values for each protein across the different samples to determine relative abundance changes.
Visualizing the Workflow: From Sample to Data
To further clarify the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for SILAC and label-free quantitative proteomics.
Caption: SILAC Experimental Workflow
Caption: Label-Free Quantitative Proteomics Workflow
Conclusion: Making the Right Choice for Your Research
The decision between using 13C/15N labeled standards and label-free quantification is not a one-size-fits-all scenario. The optimal choice is contingent on the specific goals of the research, the available budget, and the nature of the samples.
13C/15N labeled standards (SILAC) are the preferred method when:
-
High accuracy and precision are paramount.
-
The experimental design involves a limited number of samples.
-
The research is conducted on cell culture models that can be metabolically labeled.
Label-free quantification is a more suitable option when:
-
Cost is a primary limiting factor.
-
A large number of samples need to be analyzed.
-
The samples are from sources that cannot be metabolically labeled, such as clinical tissues or biofluids.
-
Maximizing proteome coverage is a key objective.
Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to select the most cost-effective and scientifically sound method to achieve their research objectives and drive their discoveries forward.
References
- 1. researchgate.net [researchgate.net]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. SILAC Isotope Labeling Reagents and Kits | Fisher Scientific [fishersci.com]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 7. Rates | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. Thermo Scientific SILAC Protein Quantitation Kit (LysC), DMEM 1 Kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 9. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Methylxanthine-¹³C₄,¹⁵N₃
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methylxanthine-¹³C₄,¹⁵N₃. The following procedures detail operational and disposal plans to ensure the safe handling of this isotopically labeled compound.
Hazard Identification and Personal Protective Equipment (PPE)
While 3-Methylxanthine-¹³C₄,¹⁵N₃ is labeled with stable isotopes and is not radioactive, the chemical properties are analogous to unlabeled 3-Methylxanthine. Therefore, precautions should be based on the hazardous nature of the parent compound. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2][3]
Summary of Hazards:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4) | [4] |
| May cause damage to organs through prolonged or repeated exposure. | Specific target organ toxicity — repeated exposure (Category 2) | [3] |
| Harmful to aquatic life with long lasting effects. | Hazardous to the aquatic environment, long-term hazard (Category 3) |
Recommended Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is critical. The following PPE should be worn at all times when handling 3-Methylxanthine-¹³C₄,¹⁵N₃:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves.[2][5] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or contamination of the outer glove. Powder-free gloves are recommended to prevent aerosolization of the compound.[2] |
| Body Protection | A long-sleeved, impermeable laboratory coat.[5][6] | Protects the skin from accidental spills and contamination. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2][3] A face shield may be required for procedures with a high risk of splashing.[2][6] | Protects the eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if handling the powder outside of a containment system or if there is a risk of generating dust.[5] | Prevents inhalation of the compound, which can be harmful. |
| Foot Protection | Closed-toe shoes. | Protects the feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of 3-Methylxanthine-¹³C₄,¹⁵N₃ from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: All work with solid 3-Methylxanthine-¹³C₄,¹⁵N₃ should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[1][3]
-
Work Area: Designate a specific area for handling the compound. The work surface should be covered with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[7]
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within a fume hood or on a balance with a draft shield to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the handling area.[1]
3. Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] Avoid generating dust.[1][3] The area should then be decontaminated with an appropriate cleaning agent.
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.[1]
Disposal Plan
All waste containing 3-Methylxanthine-¹³C₄,¹⁵N₃ must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1]
-
Solid Waste: Place contaminated PPE (gloves, bench paper, etc.) and any excess solid compound into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional guidelines.
Workflow for Safe Handling of 3-Methylxanthine-¹³C₄,¹⁵N₃
Caption: Workflow for the safe handling of 3-Methylxanthine-¹³C₄,¹⁵N₃.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pppmag.com [pppmag.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
